molecular formula C6H9N3O B571677 5-Ethoxypyrimidin-2-amine CAS No. 39268-74-1

5-Ethoxypyrimidin-2-amine

Cat. No.: B571677
CAS No.: 39268-74-1
M. Wt: 139.158
InChI Key: NGWGYIGTWBAKAN-UHFFFAOYSA-N
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Description

5-Ethoxypyrimidin-2-amine is a chemical scaffold of significant interest in scientific research, particularly in the field of medicinal chemistry. The pyrimidin-2-amine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Researchers utilize this compound as a key synthetic intermediate for the development of more complex molecules. Its molecular framework is commonly found in inhibitors targeting kinase enzymes, which are pivotal in cellular signaling pathways and are therapeutic targets for conditions such as cancer . For instance, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been explored as potent and selective inhibitors of the JAK2 kinase, a key target in myeloproliferative neoplasms . The 2-amino pyrimidine group can serve as a bioisostere for purines, enabling the molecule to occupy the adenine-binding pocket of ATP-dependent enzymes, thereby conferring inhibitory properties . Beyond kinase inhibition, the pyrimidin-2-amine structure is a fundamental building block in organic synthesis. It can be further functionalized through metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This makes this compound a valuable reagent for constructing novel compounds in pharmaceutical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWGYIGTWBAKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663952
Record name 5-Ethoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39268-74-1
Record name 5-Ethoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Ethoxypyrimidin-2-amine: A Technical Guide to Its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1), an organic compound of interest in pharmaceutical research and chemical synthesis. This document details its quantitative physical data, outlines typical experimental methodologies for characterization, and presents a generalized synthetic workflow.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethoxy group at the 5-position and an amino group at the 2-position dictates its chemical reactivity and physical characteristics. It typically appears as a white to light yellow or off-white crystalline powder.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values, such as molecular weight, can arise from different sources and calculations based on isotopic composition.

PropertyValueSource(s)
CAS Number 39268-74-1[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol (also reported as 139.1552 g/mol )[1][2]
Melting Point 164-169 °C[1]
Appearance White to light yellow crystalline powder[1]
Solubility Low solubility in water; soluble in organic solvents such as alcohols and ketones.[1]
Storage Condition Room temperature, under inert atmosphere, kept in a dark place.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard analytical techniques are employed for the characterization of pyrimidine derivatives. The following outlines the general methodologies that would be used.

Melting Point Determination

The melting point of a compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

  • Sample Preparation : A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus : A calibrated melting point apparatus is used.

  • Measurement : The capillary tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

  • Data Recording : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[3] For this compound, this range is reported as 164-169 °C.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis : ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1][2]

    • Interpretation : The chemical shifts (δ), splitting patterns, and integration of the peaks in the ¹H NMR spectrum confirm the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For aminopyrimidines, characteristic signals for the amino protons and the protons on the pyrimidine ring are expected.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin disk, or analyzed directly using an attenuated total reflectance (ATR) accessory.[1][2]

    • Analysis : The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

    • Interpretation : The presence of characteristic absorption bands confirms the functional groups. For this compound, key peaks would include N-H stretching vibrations for the amine group, C-H stretches for the ethoxy and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and C-O stretching for the ether linkage.[1]

Synthetic Pathway Overview

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds for pharmaceuticals.[1][2] The diagram below illustrates a generalized workflow for the synthesis of a 2-amino-5-alkoxypyrimidine derivative. The synthesis of related pyrimidines often involves the condensation of a substituted malonate with guanidine.[5]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_purification Purification cluster_product Final Product cluster_analysis Characterization A Guanidine C Cyclocondensation A->C B Substituted Malonate (e.g., Diethyl 2-ethoxymalonate) B->C D Crude Pyrimidine Derivative C->D Base catalyst (e.g., NaOEt) E Recrystallization D->E F Pure this compound E->F G Spectroscopy (NMR, IR) & Melting Point Analysis F->G

Generalized synthesis and characterization workflow for 2-amino-5-alkoxypyrimidines.

References

An In-depth Technical Guide to 5-Ethoxypyrimidin-2-amine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of 5-Ethoxypyrimidin-2-amine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Due to its primary role as a synthetic intermediate, this guide also delves into the biological significance of its derivatives, with a focus on their interaction with the Polo-like kinase 4 (PLK4) signaling pathway.

Chemical Structure and Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₉N₃O.[1] It possesses a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] The ring is functionalized with an amino group (-NH₂) at the 2-position and an ethoxy group (-OCH₂CH₃) at the 5-position.

The presence of the amino and ethoxy groups significantly influences the molecule's chemical and physical properties. The amino group imparts basic characteristics and provides a site for further chemical modifications, such as N-arylation or acylation, which are crucial for the synthesis of more complex molecules.[2] The ethoxy group, a moderate electron-donating group, influences the electron density of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 164-169 °C[1]
Solubility Low solubility in water; soluble in organic solvents such as alcohols and ketones.[1]
CAS Number 39268-74-1[1]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach involves the nucleophilic aromatic substitution of a suitable leaving group on a pyrimidine ring. A commonly suggested method is the reaction of a 2-aminopyrimidine derivative with ethanol under appropriate conditions.[1]

A plausible synthetic route, based on general principles of pyrimidine chemistry, is outlined below. This should be considered a representative method that may require optimization.

General Experimental Protocol

Reaction: Ethoxylation of 2-amino-5-bromopyrimidine.

Materials:

  • 2-amino-5-bromopyrimidine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Copper(I) iodide (CuI) (optional, as a catalyst)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrimidine and anhydrous ethanol under an inert atmosphere.

  • Add sodium ethoxide to the mixture. A catalytic amount of CuI can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Diagram 1: General Synthetic Workflow

G General Synthesis Workflow for this compound start Start: 2-amino-5-bromopyrimidine + Sodium Ethoxide in Ethanol reaction Reaction at Reflux (Inert Atmosphere) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethoxy group (-OCH₂CH₃).- A singlet for the two protons of the amino group (-NH₂), which may be broad and its chemical shift can be solvent-dependent.- Two singlets or doublets in the aromatic region for the two non-equivalent protons on the pyrimidine ring.
¹³C NMR - Two signals in the aliphatic region for the two carbons of the ethoxy group.- Signals in the aromatic region for the four carbons of the pyrimidine ring. The carbon attached to the amino group and the one attached to the ethoxy group would show distinct chemical shifts.
FT-IR (cm⁻¹) - N-H stretching vibrations for the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic ring and the aliphatic ethoxy group (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1600 cm⁻¹).- C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).- N-H bending vibration (around 1600 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of 139.16.- Fragmentation patterns may include the loss of an ethyl radical (-CH₂CH₃) from the ethoxy group, or the loss of the entire ethoxy group. Alpha-cleavage adjacent to the amino group is also a possible fragmentation pathway.

Biological Activity and Role in Drug Discovery

Currently, there is no published data on the direct biological activity of this compound. Its primary significance in the pharmaceutical and life sciences sectors lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.

Derivatives as Polo-like Kinase 4 (PLK4) Inhibitors

A notable application of the aminopyrimidine core is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for cell division.[3][4] Dysregulation of PLK4 activity can lead to centrosome amplification, genomic instability, and ultimately, tumorigenesis.[3] Consequently, PLK4 has emerged as a promising target for anticancer drug development.

Derivatives of this compound have been incorporated into molecules designed to inhibit PLK4. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby arresting the cell cycle and inducing apoptosis in cancer cells.

The PLK4 Signaling Pathway in Cancer

The PLK4 signaling pathway is intricately linked to cell cycle control and proliferation. Overexpression of PLK4 is observed in various cancers and is often associated with poor prognosis.[5] PLK4 initiates centriole duplication, and its activity is tightly regulated to ensure that duplication occurs only once per cell cycle. In cancer cells with elevated PLK4 levels, this regulation is lost, leading to the formation of multiple centrosomes. This, in turn, can cause chromosome mis-segregation during mitosis, a hallmark of cancer.

Furthermore, PLK4 has been implicated in other oncogenic pathways, including the Wnt/β-catenin and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and metastasis.[3][5] Inhibition of PLK4 can, therefore, have a multi-pronged anti-cancer effect by not only disrupting mitosis but also by attenuating these pro-tumorigenic signaling cascades.

Diagram 2: Simplified PLK4 Signaling Pathway in Cancer

G Simplified PLK4 Signaling Pathway in Cancer PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Wnt Wnt/β-catenin Pathway PLK4->Wnt activates PI3K PI3K/Akt Pathway PLK4->PI3K activates Apoptosis Apoptosis PLK4->Apoptosis suppresses Proliferation Cell Proliferation Centriole->Proliferation Wnt->Proliferation Metastasis Invasion & Metastasis Wnt->Metastasis PI3K->Proliferation PI3K->Metastasis Inhibitor Aminopyrimidine-based PLK4 Inhibitor Inhibitor->PLK4 inhibits Inhibitor->Apoptosis induces

Caption: The role of PLK4 in promoting cancer cell proliferation and metastasis, and its inhibition by aminopyrimidine-based drugs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of pharmacologically active compounds. While direct biological data on the compound itself is limited, its core structure is integral to the development of potent kinase inhibitors, particularly those targeting PLK4 in cancer. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents. This guide provides a foundational understanding of its chemical nature and synthetic utility to aid researchers in this endeavor.

References

Synthesis of 5-Ethoxypyrimidin-2-amine from 2-aminopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 5-Ethoxypyrimidin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available 2-aminopyrimidine. The synthesis is presented as a two-step process involving the bromination of 2-aminopyrimidine followed by a nucleophilic aromatic substitution to introduce the ethoxy group.

This document details experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic workflow and reaction mechanisms to aid in the practical application of this chemical transformation.

Synthetic Strategy Overview

The direct ethoxylation of 2-aminopyrimidine at the 5-position is not a well-documented or straightforward transformation. A more robust and higher-yielding approach involves a two-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom at the electron-rich 5-position of the 2-aminopyrimidine ring. This is achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

  • Nucleophilic Aromatic Substitution (SNA r): Displacement of the bromide with an ethoxide nucleophile. This reaction, a variation of the Williamson ether synthesis, is typically carried out using sodium ethoxide in ethanol.

The overall synthetic transformation is depicted in the workflow below.

Synthesis_Workflow Start 2-aminopyrimidine Step1 Step 1: Bromination Start->Step1 Intermediate 2-amino-5-bromopyrimidine Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Final_Product This compound Step1->Intermediate NBS, Acetonitrile Step2->Final_Product NaOEt, Ethanol Bromination_Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack and Resonance Stabilization cluster_step3 Step 3: Deprotonation and Aromatization NBS NBS Br_plus Br+ (electrophile) NBS->Br_plus Activation H_plus H+ (trace acid) pyrimidine 2-aminopyrimidine intermediate Sigma Complex (Resonance Stabilized) pyrimidine->intermediate + Br+ product 2-amino-5-bromopyrimidine intermediate->product - H+ SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group reactant 2-amino-5-bromopyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + EtO- ethoxide EtO- final_product This compound meisenheimer->final_product Loss of Br- Br_minus Br-

Solubility Profile of 5-Ethoxypyrimidin-2-amine in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility of 5-Ethoxypyrimidin-2-amine

This compound is a crystalline solid with a molecular structure that includes a polar pyrimidine ring with an amino group and a more non-polar ethoxy group. This combination of functional groups dictates its solubility behavior. The amino group can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The ethoxy group and the overall molecular size contribute to its solubility in less polar organic solvents.

Based on general chemical principles and qualitative statements from chemical suppliers, this compound is known to be soluble in alcohols and ketones, with low solubility in water.[1] The amino group on the pyrimidine ring makes it a weak base, and its solubility is expected to be pH-dependent in aqueous solutions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in a range of organic solvents has not been formally published. However, for the purpose of illustrating how such data should be presented, the following table provides a hypothetical yet representative solubility profile based on qualitative descriptions. Researchers are strongly encouraged to determine precise solubility data experimentally using the protocols outlined in the subsequent sections.

SolventChemical ClassExpected Solubility (at 25°C)
MethanolAlcohol (Polar, Protic)Soluble
EthanolAlcohol (Polar, Protic)Soluble
IsopropanolAlcohol (Polar, Protic)Moderately Soluble
AcetoneKetone (Polar, Aprotic)Soluble
AcetonitrileNitrile (Polar, Aprotic)Sparingly Soluble
DichloromethaneHalogenated (Non-polar)Sparingly Soluble
Ethyl AcetateEster (Moderately Polar)Sparingly Soluble
TolueneAromatic Hydrocarbon (Non-polar)Poorly Soluble
HexaneAliphatic Hydrocarbon (Non-polar)Insoluble
Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar, Aprotic)Highly Soluble

Note: This table is for illustrative purposes only and is based on qualitative assessments. Actual quantitative values must be determined experimentally.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of crystalline compounds like this compound is the isothermal gravimetric method. This method is detailed in studies on the solubility of other pyrimidine derivatives and can be directly applied.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and other standard laboratory glassware

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., a shaking water bath) set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant temperature for several hours to ensure complete sedimentation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization. Immediately filter the solution using a syringe filter that is also pre-warmed to the experimental temperature.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

  • Residue Quantification: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in mass will give the amount of this compound that was dissolved in the known amount of solvent.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal gravimetric method.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture start->prep Excess Solute + Known Solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitation separate Separate Solid and Liquid Phases equilibrate->separate Settling sample Withdraw and Filter Saturated Solution separate->sample weigh_sol Weigh Saturated Solution sample->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_res Weigh Solid Residue evaporate->weigh_res calculate Calculate Solubility weigh_res->calculate Mass of Solute / Mass of Solvent end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While precise, published quantitative solubility data for this compound in a comprehensive range of organic solvents is currently lacking, this technical guide provides a framework for understanding and determining its solubility profile. The provided experimental protocol for the isothermal gravimetric method is a reliable approach for generating the necessary data in-house. Such experimentally determined solubility data is invaluable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of drug products containing this important pharmaceutical intermediate. For drug development professionals, accurate solubility data is a cornerstone of pre-formulation studies, impacting bioavailability and the ultimate therapeutic efficacy of the active pharmaceutical ingredient.

References

Spectroscopic Profile of 5-Ethoxypyrimidin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1). Due to the absence of publicly available experimental spectroscopic data for this compound, this document presents predicted data for 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, along with an anticipated mass spectrometry fragmentation pattern. Detailed, generalized experimental protocols for acquiring these spectra are also provided to guide researchers in their laboratory work. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring an ethoxy group and an amine group on the pyrimidine ring, suggests a unique electronic and structural profile that can be elucidated through various spectroscopic techniques.[1] Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This compound is typically a white to off-white solid and is soluble in polar solvents.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Predicted 1H NMR Data

Solvent: DMSO-d6 Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.1s2HPyrimidine C4-H, C6-H
~6.5s (br)2H-NH2
~4.0q2H-O-CH2-CH3
~1.3t3H-O-CH2-CH3
Predicted 13C NMR Data

Solvent: DMSO-d6 Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~162Pyrimidine C2
~150Pyrimidine C4, C6
~145Pyrimidine C5
~63-O-CH2-CH3
~15-O-CH2-CH3
Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm-1)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1640 - 1580StrongN-H bend (scissoring)
1570 - 1470StrongC=N and C=C ring stretching
1250 - 1200StrongAryl C-O stretch (asymmetric)
1050 - 1000MediumAlkyl C-O stretch (symmetric)
Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zPredicted Fragment
139[M]+ (Molecular Ion)
110[M - C2H5]+
82[M - C2H5O]+

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is outlined in the diagram below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Solid Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (1H and 13C) Dissolution->NMR IR FT-IR Spectroscopy Pellet->IR ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. 1H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. Ensure the sample is fully dissolved.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

  • Data Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[3]

4.1.2. 13C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time due to the low natural abundance of 13C.[4]

  • Instrument Setup: Follow the same instrument setup procedure as for 1H NMR.[4]

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4] The number of scans will be significantly higher than for 1H NMR. A relaxation delay of 1-2 seconds is typically used for qualitative spectra.[4]

  • Data Processing: Process the data similarly to the 1H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.[6]

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire the FT-IR spectrum over a typical range of 4000-400 cm-1.[7] Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution of the sample into the GC. The sample must be volatile enough for this technique.[8]

  • Ionization: In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[9][10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, along with standardized experimental protocols for data acquisition. While the presented data is theoretical, it serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. Experimental verification of this data is highly recommended for definitive structural confirmation.

References

The Versatile Building Block: A Technical Guide to 5-Ethoxypyrimidin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxypyrimidin-2-amine is a heterocyclic amine that serves as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties and strategically positioned functional groups—an electron-donating ethoxy group at the 5-position and a nucleophilic amino group at the 2-position—make it an attractive starting material for the construction of a diverse array of more complex molecules.[1] This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of biologically active compounds.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[2] It exhibits low solubility in water but is soluble in various organic solvents, including alcohols and ketones.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 39268-74-1[2]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 164-169 °C[2]
Solubility Low in water; soluble in alcohols and ketones[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[2]

Synthesis of this compound

While detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a general synthetic approach involves the reaction of 2-aminopyrimidine with an appropriate alcohol, such as ethanol, under suitable conditions.[2] This transformation is a nucleophilic aromatic substitution where the ethoxy group is introduced onto the pyrimidine ring.

Applications in Organic Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The 2-aminopyrimidine moiety, in particular, is a key structural feature in many kinase inhibitors, where it often acts as a hinge-binder, mimicking the adenine portion of ATP.[3] Consequently, this compound is an important intermediate in the synthesis of potential therapeutics, especially in the oncology domain.[2]

The amino group of this compound is nucleophilic and can readily participate in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, to afford more complex derivatives.[1]

Synthesis of N-Substituted Urea and Thiourea Derivatives

A common and important reaction of 2-aminopyrimidines is their reaction with isocyanates and isothiocyanates to form N,N'-disubstituted ureas and thioureas, respectively. These functional groups can introduce additional hydrogen bonding capabilities and lipophilicity, which can be crucial for biological activity.

The general workflow for the synthesis of these derivatives is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound ReactionVessel Reaction in Anhydrous Solvent This compound->ReactionVessel Isocyanate/Isothiocyanate Isocyanate/Isothiocyanate Isocyanate/Isothiocyanate->ReactionVessel Workup Solvent Removal & Precipitation ReactionVessel->Workup Purification Filtration & Washing Workup->Purification Product N-(5-ethoxypyrimidin-2-yl) Urea/Thiourea Derivative Purification->Product

Caption: General workflow for the synthesis of urea/thiourea derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-(5-ethoxypyrimidin-2-yl)-N'-aryl Ureas

The following is a representative, generalized protocol for the synthesis of N-(5-ethoxypyrimidin-2-yl)-N'-aryl ureas, based on standard procedures for the reaction of amines with isocyanates.

Materials:

  • This compound

  • Substituted aryl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in a minimal amount of anhydrous solvent.

  • To this solution, add the substituted aryl isocyanate (1.0-1.2 eq) either neat or as a solution in the same anhydrous solvent. The addition may be performed dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the desired N-(5-ethoxypyrimidin-2-yl)-N'-aryl urea.

Application in Kinase Inhibitor Development

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituent at the 5-position, in this case, the ethoxy group, can be tailored to occupy a specific pocket in the ATP-binding site, thereby influencing the inhibitor's potency and selectivity.

Derivatives of this compound have the potential to target various kinases implicated in cancer and other diseases. For example, Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a validated anticancer target.[4] Small molecule inhibitors with an aminopyrimidine core have shown high potency against PLK4.[4] The development of such inhibitors often involves a scaffold hopping strategy where the aminopyrimidine core is a central element.

The general logic for the development of such kinase inhibitors is depicted in the following diagram:

G Start This compound (Core Scaffold) Reaction Chemical Synthesis (e.g., Coupling, Urea formation) Start->Reaction Library Library of Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate for the development of kinase inhibitors and other biologically active molecules. The straightforward reactivity of its amino group allows for facile derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. Further exploration of the synthetic potential of this compound is likely to yield novel molecules with interesting and useful properties.

References

The Amino Group of 5-Ethoxypyrimidin-2-amine: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxypyrimidin-2-amine is a key heterocyclic building block in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry. The reactivity of this compound is largely dictated by the nucleophilic character of the exocyclic amino group at the C2 position, which is modulated by the electronic interplay with the pyrimidine ring and the C5-ethoxy substituent. This technical guide provides an in-depth analysis of the chemical behavior of this amino group, focusing on its participation in fundamental organic reactions such as N-acylation, N-alkylation, and diazotization. Detailed experimental protocols, quantitative data from relevant studies, and graphical representations of reaction pathways are presented to offer a comprehensive resource for researchers utilizing this versatile scaffold in drug discovery and development.

Introduction: Structural and Electronic Context

This compound is an aromatic heterocycle characterized by a pyrimidine core. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. The 2-amino group, with its lone pair of electrons, acts as an electron-donating group, pushing electron density into the ring. Conversely, the 5-ethoxy group is also an electron-donating substituent. This electronic environment makes the exocyclic amino group a potent nucleophile and a site for various chemical transformations. Its ability to participate in hydrogen bonding also plays a crucial role in its interaction with biological targets.

The 2-aminopyrimidine moiety is a structural component found in numerous pharmaceuticals, including several kinase inhibitors used in oncology, highlighting its importance as a "privileged scaffold" in drug design. Understanding the reactivity of the amino group in this compound is therefore critical for the synthesis of novel derivatives with potential therapeutic applications.

Core Reactivity of the 2-Amino Group

The primary amino group at the C2 position is the most reactive site for electrophilic attack. Its reactivity is central to building molecular complexity from the this compound core.

N-Acylation

N-acylation is a fundamental reaction for the protection of amino groups and the synthesis of amides, which are prevalent in pharmaceuticals. The amino group of this compound readily reacts with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl-pyrimidin-2-amine derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

General Reaction Scheme for N-Acylation

G cluster_0 Reactants cluster_1 Product 5-EtO-Pyr-NH2 This compound Product N-(5-ethoxypyrimidin-2-yl)amide 5-EtO-Pyr-NH2->Product + Base - HX AcylatingAgent R-CO-X (e.g., Acyl Chloride, Anhydride) AcylatingAgent->Product

Caption: N-acylation of this compound.

N-Alkylation

Alkylation of the 2-amino group introduces alkyl substituents, a common strategy for modulating a drug candidate's lipophilicity and metabolic stability. The reaction typically involves alkyl halides or other electrophilic alkylating agents. Controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium salts can be a challenge and often requires careful selection of reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is an alternative method to achieve controlled mono-alkylation.[1]

General Reaction Scheme for N-Alkylation

G cluster_0 Reactants cluster_1 Products 5-EtO-Pyr-NH2 This compound Product1 Secondary Amine 5-EtO-Pyr-NH2->Product1 + Base - HX AlkylatingAgent R-X (e.g., Alkyl Halide) AlkylatingAgent->Product1 Product2 Tertiary Amine (Over-alkylation) Product1->Product2 + R-X

Caption: N-alkylation of this compound.

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. These pyrimidine-2-diazonium salts are versatile intermediates. They can undergo a variety of transformations, most notably Sandmeyer and Sandmeyer-type reactions, to introduce a wide range of substituents at the 2-position that are otherwise difficult to install. This includes halogens (Cl, Br), cyano groups, and others, effectively replacing the original amino group.

Logical Relationship for Diazotization

G A This compound B Pyrimidine-2-diazonium Salt A->B NaNO₂, H⁺ 0-5 °C C Sandmeyer Reaction Products (e.g., 2-Chloro, 2-Bromo, 2-Cyano derivatives) B->C CuX (X=Cl, Br, CN)

Caption: Diazotization and subsequent Sandmeyer reaction.

Quantitative Data

While specific high-yield protocols for this compound are proprietary or scattered in patent literature, data from analogous 2-aminopyridine and 2-aminopyrimidine systems provide a reliable proxy for expected outcomes.

Table 1: Representative N-Acylation Reactions of Amino-Pyridine/Pyrimidine Derivatives

Starting MaterialAcylating AgentSolventConditionsYield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60 °C, 1 hr95
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70 °C, 2 hr95
Various AminesN-protected aminoacyl­benzotriazoleWaterMicrowave, 50 °C, 15-20 min75-98

Table 2: Representative N-Alkylation and Displacement Reactions

Starting MaterialReagent(s)SolventConditionsProduct TypeYield (%)Reference
2-Amino-4,6-dichloro­pyrimidineVarious Amines, TEASolvent-free80-90 °C, 4-6 hrN-Substituted Pyrimidine82-85
2-AminopyrimidineAldehyde, Formic AcidFormic AcidRefluxN-MonosubstitutedHigh[1]

Table 3: Representative Diazotization (Sandmeyer) Reactions

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
Aromatic Amine1. NaNO₂, HCl; 2. CuCl0-5 °C, then heatAryl ChlorideGood
Aromatic Amine1. NaNO₂, HBF₄; 2. CuCN0-5 °C, then heatAryl CyanideGood
2-Aminopyrimidine derivativet-BuONO, SbCl₃Room Temp.2-ChloropyrimidineGood

Experimental Protocols

The following are generalized, yet detailed, protocols for key reactions involving the 2-amino group, adapted from standard procedures for similar substrates.

Protocol for N-Acylation: Synthesis of N-(5-ethoxypyrimidin-2-yl)acetamide
  • Materials: this compound, Acetic Anhydride, Pyridine (or other suitable base), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane.

    • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Work-up: Upon completion, quench the reaction by slowly adding water. If a different solvent was used, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow for N-Acylation

G A Dissolve 5-EtO-Pyr-NH2 in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with Water & Extract with EtOAc D->E F Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G Dry (MgSO₄), Filter, Concentrate F->G H Purify (Recrystallization or Chromatography) G->H

Caption: Step-by-step workflow for a typical N-acylation experiment.

Protocol for Diazotization and Sandmeyer Reaction: Synthesis of 2-Chloro-5-ethoxypyrimidine
  • Materials: this compound, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), Ice.

  • Procedure:

    • Diazonium Salt Formation:

      • In a beaker, add this compound (1.0 eq) to a mixture of concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath with vigorous stirring.

      • In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water.

      • Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution. Test for excess nitrous acid using starch-iodide paper.

    • Sandmeyer Reaction:

      • In a separate reaction flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl, and cool it to 0 °C.

      • Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Vigorous evolution of nitrogen gas will be observed.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up and Isolation:

      • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by column chromatography or distillation.

Hydrogen Bonding and Supramolecular Chemistry

The 2-amino group is a classic hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) are hydrogen bond acceptors. This dual functionality allows this compound to form predictable intermolecular hydrogen bonding networks, which is fundamental to its crystal packing and its binding mode in biological systems.

Hydrogen Bonding Dimer Visualization

G mol1 R-Pyrimidine-NH₂ mol2 H₂N-Pyrimidine-R mol1->mol2 N-H···N mol2->mol1 N···H-N

Caption: Intermolecular hydrogen bonding in aminopyrimidines.

Conclusion

The 2-amino group is the principal determinant of the chemical reactivity of this compound. Its nucleophilic character enables a wide array of synthetic transformations, including N-acylation, N-alkylation, and conversion to a diazonium salt for subsequent functionalization via Sandmeyer-type reactions. These reactions provide robust and versatile pathways for the elaboration of the 2-aminopyrimidine scaffold, facilitating the generation of diverse chemical libraries for drug discovery. The protocols and data presented in this guide serve as a foundational resource for chemists aiming to leverage the synthetic potential of this valuable heterocyclic intermediate.

References

The Rising Star of Medicinal Chemistry: Unlocking the Potential of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the fast-evolving landscape of drug discovery, the heterocyclic compound 5-Ethoxypyrimidin-2-amine is emerging as a critical building block for the development of novel therapeutics, particularly in the realm of targeted cancer therapy. This in-depth technical guide explores the core applications of this versatile scaffold, with a significant focus on its role in the synthesis of potent Bruton's tyrosine kinase (Btk) inhibitors, a class of drugs transforming the treatment of B-cell malignancies and autoimmune diseases.

Core Properties and Synthetic Versatility

This compound is a white to light yellow crystalline powder with a molecular formula of C₆H₉N₃O.[1][2] Its structure, featuring a pyrimidine ring substituted with an amino group at the 2-position and an ethoxy group at the 5-position, provides a unique combination of reactivity and physicochemical properties. The amino group serves as a key handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it an ideal starting point for the construction of complex molecular architectures.[2]

A Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

A primary and highly significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Btk inhibitors.[3] Btk is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in the survival and proliferation of malignant B-cells.[4][5] Inhibitors of Btk have shown remarkable efficacy in treating various hematological cancers and autoimmune disorders.[6][7]

One prominent example is the synthesis of Remibrutinib, a potent and selective oral Btk inhibitor.[8] While the full synthetic route is complex, a key intermediate derived from this compound is crucial for the elaboration of the final drug molecule. The general synthetic strategy involves the modification of the 2-amino and 4-positions of the pyrimidine ring to introduce the necessary pharmacophoric elements for potent Btk inhibition.

Quantitative Biological Activity

The derivatives of this compound have demonstrated significant biological activity. For instance, Remibrutinib exhibits potent inhibition of Btk, leading to the disruption of the B-cell signaling cascade. The table below summarizes the inhibitory activity of a representative Btk inhibitor derived from a similar aminopyrimidine scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
1 Btk0.82Ramos3.17
Raji6.69

Table 1: Biological activity of a representative Btk inhibitor with a 2-aminopyrimidine core. Data extrapolated from studies on structurally related compounds.[9]

Experimental Protocols

The synthesis of Btk inhibitors from this compound derivatives involves a multi-step process. Below is a generalized experimental protocol for a key coupling step in the synthesis of a 2,4-diaminopyrimidine core, a common feature in many kinase inhibitors.

Synthesis of a 2,4-diaminopyrimidine intermediate:

  • Reaction Setup: To a solution of a 2-amino-4-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathway and Mechanism of Action

Btk inhibitors function by blocking the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream targets, ultimately resulting in B-cell proliferation, survival, and differentiation. By inhibiting Btk, drugs derived from this compound can effectively halt this signaling cascade, thereby preventing the growth and survival of malignant B-cells.

B_Cell_Signaling B-Cell Receptor Signaling and Btk Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation & Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Btk_Inhibitor Btk Inhibitor (e.g., Remibrutinib) Btk_Inhibitor->Btk Inhibition

Caption: B-Cell Receptor Signaling and Btk Inhibition.

Synthetic Workflow

The general workflow for synthesizing kinase inhibitors from a 5-alkoxypyrimidin-2-amine core involves a series of well-established organic reactions. This process typically starts with the functionalization of the pyrimidine ring, followed by the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic_Workflow General Synthetic Workflow for Kinase Inhibitors Start This compound Intermediate1 Functionalized Pyrimidine Core Start->Intermediate1 Ring Functionalization (e.g., Halogenation) Intermediate2 Introduction of Side Chain 1 Intermediate1->Intermediate2 Coupling Reaction 1 (e.g., Suzuki, Buchwald-Hartwig) Intermediate3 Introduction of Side Chain 2 Intermediate2->Intermediate3 Coupling Reaction 2 or Functional Group Interconversion Final_Product Final Kinase Inhibitor Intermediate3->Final_Product Final Modification and/or Deprotection

Caption: General Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of potent Btk inhibitors like Remibrutinib underscores its significance in the development of targeted therapies for cancer and autoimmune diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a scaffold of great interest for the discovery of future drug candidates. As research in this area continues, it is anticipated that this humble molecule will play an even greater role in the advancement of medicine.

References

5-Ethoxypyrimidin-2-amine as a Fragment for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous bioactive compounds and its ability to mimic the purine core of ATP, making it an ideal candidate for targeting ATP-binding sites in enzymes like kinases.[1][2] 5-Ethoxypyrimidin-2-amine, a simple derivative of the 2-aminopyrimidine core, represents a promising, albeit currently under-explored, fragment for FBDD campaigns. Its physicochemical properties make it an attractive starting point for the development of potent and selective inhibitors for a range of therapeutic targets.

This technical guide provides a comprehensive overview of the potential application of this compound as a fragment in drug discovery, focusing on a hypothetical workflow, experimental protocols, and data interpretation, primarily within the context of kinase inhibition.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its suitability as a fragment, influencing its solubility, binding characteristics, and synthetic tractability.

PropertyValueReference
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Appearance White to light yellow crystalline powder
Melting Point 164-169 °C
Solubility Low in water; soluble in organic solvents (e.g., alcohols, ketones)
CAS Number 39268-74-1[3]

A Hypothetical Fragment-Based Drug Discovery Workflow

The journey of a fragment like this compound from a library to a lead compound follows a structured, multi-step process. This hypothetical workflow, depicted below, outlines the key stages of an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., NMR, SPR) B Hit Identification (this compound) A->B Primary Hits C Orthogonal Assay (e.g., ITC, TSA) B->C Validate Hits D Structural Biology (X-ray Crystallography, NMR) C->D Confirm Binding Mode E Binding Affinity & Ligand Efficiency D->E Characterize Interaction F Structure-Activity Relationship (SAR) E->F Guide Optimization G Analogue Synthesis F->G Iterative Design H Lead Compound F->H Optimized Properties G->E Test New Compounds

A hypothetical FBDD workflow for this compound.

Potential Biological Target: Protein Kinases

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases.[4][5][6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, a plausible therapeutic target class for this compound is the protein kinase family. A simplified representation of a generic kinase signaling pathway that could be modulated by an inhibitor derived from this fragment is shown below.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binding & Activation Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C (Target) Kinase2->Kinase3 Phosphorylation Substrate Substrate Protein Kinase3->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor 5-Ethoxypyrimidin- 2-amine Derivative Inhibitor->Kinase3 Inhibition

A generic kinase signaling pathway targeted by a hypothetical inhibitor.

Experimental Protocols

Detailed methodologies are essential for the successful execution of an FBDD project. The following are generalized protocols for key experiments that would be applicable to the screening and characterization of this compound.

Protocol 1: Fragment Screening using NMR Spectroscopy

Objective: To identify fragments that bind to the target protein by observing changes in the protein's or fragment's NMR spectrum.

Materials:

  • ¹⁵N-labeled target protein

  • Fragment library containing this compound

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • NMR spectrometer

Procedure:

  • Protein Preparation: Prepare a stock solution of ¹⁵N-labeled target protein at a concentration of 50-100 µM in NMR buffer.

  • Fragment Preparation: Prepare stock solutions of individual fragments or fragment mixtures at a concentration of 10-100 mM in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition (Protein-Observed):

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 10-20 times the protein concentration).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Compare the two spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

  • NMR Data Acquisition (Ligand-Observed):

    • Techniques such as Saturation Transfer Difference (STD) NMR or WaterLOGSY can be used.

    • Acquire a reference spectrum of the fragment(s) in the absence of the protein.

    • Acquire a spectrum in the presence of a substoichiometric amount of the target protein.

    • The appearance of signals in the difference spectrum indicates binding.

  • Data Analysis: Analyze the spectra to identify fragments that cause significant and reproducible changes, indicating a binding event.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of fragment hits and determine their binding affinity and kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • This compound and other identified hits

  • Immobilization buffers (e.g., acetate buffer pH 4.5) and running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Fragment Injection: Prepare a dilution series of the fragment in running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the dissociation constant (K D), and association (kₐ) and dissociation (kₑ) rates.

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Purified target protein at high concentration (e.g., 5-10 mg/mL)

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction source (synchrotron or in-house)

Procedure:

  • Crystallization:

    • Set up crystallization trials of the target protein to obtain well-diffracting crystals.

    • Soak the protein crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystals to a cryoprotectant solution and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or with a home source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the structure by molecular replacement using a known structure of the protein.

    • Build and refine the model, including the bound fragment.

  • Analysis: Analyze the final structure to understand the binding mode of the fragment and the key interactions with the protein.

Protocol 4: Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound and its derivatives against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (this compound and derivatives)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: In a microplate, add the test compounds, kinase, and substrate in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to controls (0% and 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Screening Data and Structure-Activity Relationship (SAR)

To illustrate the process of hit-to-lead optimization, Table 2 presents hypothetical screening data for this compound and a small set of virtual analogs against a hypothetical kinase. This data demonstrates how small chemical modifications can impact binding affinity and ligand efficiency, guiding the next round of synthesis.

CompoundStructureK D (µM) (SPR)Ligand Efficiency (LE)
This compound 5000.35
Analog 1 (5-Methoxy)8000.32
Analog 2 (5-Isopropoxy)3500.36
Analog 3 (4-Chloro)2000.39

Interpretation of Hypothetical SAR:

  • The initial hit, this compound, shows weak binding, which is typical for a fragment.

  • Changing the ethoxy group to a smaller methoxy group (Analog 1) reduces potency, suggesting the ethoxy group occupies a favorable pocket.

  • Increasing the size to an isopropoxy group (Analog 2) slightly improves binding, indicating that this pocket can accommodate larger substituents.

  • The most significant improvement comes from adding a chlorine atom at the 4-position (Analog 3), suggesting a new interaction point that can be exploited in further optimization.

Conclusion

While direct experimental evidence for the use of this compound as a fragment in FBDD is not yet available in public literature, its structural features and physicochemical properties make it a highly attractive candidate. The 2-aminopyrimidine core is a proven pharmacophore, particularly for kinase inhibitors. This technical guide provides a comprehensive, albeit hypothetical, framework for how this fragment could be successfully prosecuted in an FBDD campaign. The detailed experimental protocols and illustrative data serve as a practical resource for researchers looking to explore the potential of this and other novel fragments in their drug discovery endeavors. The principles and workflows outlined here are broadly applicable and represent the current best practices in the field of fragment-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 5-ethoxypyrimidin-2-amine with various aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The 2-amino-5-ethoxypyrimidine scaffold is a key structural motif in many biologically active compounds. Its derivatization through Suzuki coupling allows for the exploration of chemical space and the development of new drug candidates.

This document outlines generalized protocols for the Suzuki coupling of a halogenated this compound with various boronic acids, based on established methodologies for structurally similar pyrimidine derivatives.[2][3][4]

Data Presentation: Reaction Parameters for Suzuki Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted pyrimidines, which can be adapted for this compound. Optimal conditions may vary depending on the specific boronic acid partner.

EntryPyrimidine SubstrateBoronic AcidCatalyst (mol%)Ligand (if applicable)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)80[2]
22-Bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂O85-908-12-[3]
34,6-DichloropyrimidinesArylboronic acidsPd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂PPh₃K₃PO₄---Reasonable[4]
42,4-DichloropyrimidinesAryl/Heteroaryl boronic acidsPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)Good to Excellent[2]
55-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane--37-72[5]

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound. Researchers should optimize these conditions for their specific substrates.

Materials:

  • Halogenated this compound (e.g., 2-amino-5-bromo- or 2-amino-5-chloro-ethoxypyrimidine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, Toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle or microwave reactor

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if necessary) followed by the degassed solvent(s).

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

    • Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-30 minutes).[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-amino-5-aryl/heteroaryl-ethoxypyrimidine.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product 2-Amino-5-aryl-ethoxypyrimidine (Ar-Ar') Reductive_Elimination->Product ArX 5-Ethoxy-2-amino-X-pyrimidine (Ar-X) ArX->Oxidative_Addition ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow A 1. Reagent Preparation - Weigh this compound derivative - Weigh boronic acid and base B 2. Reaction Setup - Assemble flame-dried glassware - Add reagents to flask under inert gas A->B C 3. Catalyst Addition - Add Palladium catalyst and ligand (if any) - Add degassed solvent B->C D 4. Reaction - Heat to desired temperature (conventional or microwave) - Stir for specified time C->D E 5. Workup - Cool to room temperature - Perform aqueous extraction D->E F 6. Purification - Dry organic layer and evaporate solvent - Purify by column chromatography E->F G 7. Analysis - Characterize product (NMR, MS) - Determine yield F->G

Caption: A generalized experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Ethoxypyrimidin-2-amine. This reaction is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl pyrimidine derivatives.[1][2] Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminopyrimidine scaffold in biologically active molecules.[3][4] The protocol described herein is optimized for efficiency and is broadly applicable to a range of aryl halide coupling partners.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, facilitating the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has largely superseded traditional methods for N-arylation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][5] The reaction typically involves an aryl halide or triflate, a primary or secondary amine, a palladium catalyst, a phosphine ligand, and a base.[2]

The 2-aminopyrimidine moiety is a critical pharmacophore found in numerous therapeutic agents, including kinase inhibitors like Imatinib.[3] The ability to functionalize the exocyclic amine of this compound via Buchwald-Hartwig amination opens a direct route to novel derivatives with potential biological activity. This document outlines a general procedure for this transformation, providing a foundation for further optimization and library synthesis.

Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord PdII_Amine_complex [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido_complex Reduct_Elim Reductive Elimination PdII_Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR2 Reduct_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Aryl Bromide≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.98%Commercially AvailablePre-catalyst
Xantphos≥98%Commercially AvailableLigand
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)ACS GradeCommercially AvailableFor workup
Saturated aq. NH₄ClPrepared in-houseFor workup
BrinePrepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor chromatography
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Add Pd(OAc)2, Xantphos, and NaOt-Bu to a dry Schlenk flask. b Evacuate and backfill the flask with inert gas (3x). a->b c Add this compound and the aryl bromide. b->c d Add anhydrous toluene via syringe. c->d e Heat the reaction mixture to 100-110 °C with vigorous stirring. d->e f Monitor the reaction progress by TLC or LC-MS. e->f g Cool the reaction to room temperature and quench with sat. aq. NH4Cl. f->g h Extract with an organic solvent (e.g., DCM or EtOAc). g->h i Wash the combined organic layers with brine. h->i j Dry the organic layer over anhydrous MgSO4, filter, and concentrate. i->j k Purify the crude product by flash column chromatography. j->k

Caption: A typical experimental workflow for the reaction.

Detailed Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-ethoxypyrimidin-2-amine.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Representative Data

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aminopyrimidines, which can be used as a starting point for the amination of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)Xantphos (3)NaOt-Bu (1.4)Toluene1101885
24-ChlorotoluenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1002478
31-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (3)Cs₂CO₃ (1.5)t-BuOH901692
42-BromopyridinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1002075

Yields are representative for similar aminopyrimidine substrates and should be considered as a guide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider a pre-catalyst.
Poorly soluble baseUse a different base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system.
Sterically hindered substratesIncrease reaction temperature and/or time. Screen different, more sterically demanding ligands (e.g., Buchwald's biarylphosphine ligands).
Side product formation (e.g., hydrodehalogenation) Presence of waterEnsure all reagents and solvents are strictly anhydrous.
Reaction temperature too highLower the reaction temperature and monitor for conversion.
Difficulty in purification Product and starting material have similar polarityOptimize the eluent system for column chromatography. Consider derivatization or an alternative purification method.

Safety Information

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine ligands can be air-sensitive and have a strong odor. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.

  • Organic solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination provides an effective and modular route for the N-arylation of this compound. The protocol detailed in this document serves as a robust starting point for the synthesis of a diverse range of derivatives for applications in drug discovery and development. Further optimization of reaction parameters may be required to achieve optimal yields for specific substrate combinations.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hydrogen bonding pattern of the adenine region of ATP allows for effective competition at the kinase ATP-binding site. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 5-Ethoxypyrimidin-2-amine is a valuable building block for the synthesis of such inhibitors, with the ethoxy group at the 5-position providing a handle to probe a specific region of the kinase active site, potentially enhancing selectivity and improving physicochemical properties.

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from this compound. Detailed experimental protocols for common synthetic transformations and biological assays are provided, along with quantitative data for representative inhibitor classes.

Kinase Targets and Signaling Pathways

Kinase inhibitors synthesized from this compound and related 2-aminopyrimidine scaffolds have shown activity against a range of kinases involved in cell cycle regulation and cancer progression. Key targets include Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinases (PLKs).

Cyclin-Dependent Kinase (CDK) Signaling Pathway:

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. The CDK4/6-Cyclin D complex, for example, controls the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Inhibition of CDK4/6 prevents Rb phosphorylation, leading to cell cycle arrest and inhibition of tumor cell proliferation.

CDK_Pathway cluster_0 Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D CDK4/6-CyclinD Active Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD Rb Rb CDK4/6-CyclinD->Rb Phosphorylation pRb Phosphorylated Rb E2F E2F Rb->E2F G1-S Transition G1-S Transition E2F->G1-S Transition Transcription Inhibitor This compound -based Inhibitor Inhibitor->CDK4/6-CyclinD

Caption: CDK4/6 Signaling Pathway and Inhibition.

Polo-Like Kinase 4 (PLK4) and Centrosome Duplication:

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[1] Overexpression of PLK4 is observed in various cancers and is linked to genomic instability.[1] Inhibition of PLK4 leads to defects in centrosome duplication, mitotic arrest, and ultimately, cancer cell death.

Data Presentation: Kinase Inhibitor Activity

The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized from 2-aminopyrimidine scaffolds, including derivatives with alkoxy substituents at the 5-position.

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)
PLK4 Inhibitors
Compound 8hPLK40.0067MCF-7 (Breast)Not Specified
Compound 3bPLK40.0312--
Compound 3uPLK40.0714--
Compound 3vPLK40.313--
CDK Inhibitors
Compound 13eaCDK9< 5.0HeLa (Cervical)< 5.0
MDA-MB-231 (Breast)< 5.0
HepG2 (Liver)< 5.0

Note: Data for PLK4 inhibitors are for pyrimidin-2-amine derivatives. Data for CDK9 inhibitor is for a 5-(4-aryl-pyrimidin-2-yl)amino derivative. Specific data for this compound derivatives was not available in the searched literature.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves the functionalization of the pyrimidine core through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.

General Synthetic Workflow:

synthetic_workflow cluster_start Starting Material cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_final Final Product Start This compound Halogenation Halogenation (e.g., NBS, NCS) Start->Halogenation Intermediate Halogenated This compound Halogenation->Intermediate Coupling Suzuki or Buchwald-Hartwig Coupling Final_Product Kinase Inhibitor Coupling->Final_Product Intermediate->Coupling

Caption: General Synthetic Workflow for Kinase Inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of a halogenated this compound with a boronic acid or ester.

Materials:

  • Halogenated this compound (e.g., 4-chloro-5-ethoxypyrimidin-2-amine) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add the halogenated this compound, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound

This protocol outlines a general method for the C-N cross-coupling of an amine with a halogenated this compound.

Materials:

  • Halogenated this compound (e.g., 4-chloro-5-ethoxypyrimidin-2-amine) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the halogenated this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the kinase, peptide substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The ability to readily functionalize the 2-aminopyrimidine scaffold through established cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents.

Disclaimer: The information provided in this document is for research use only. The experimental protocols are general guidelines and may require optimization for specific substrates and reaction conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Synthesis of PLK4 Inhibitors Using 5-Alkoxypyrimidin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to maintaining genomic stability.[1][2] Dysregulation and overexpression of PLK4 are implicated in the tumorigenesis of various cancers, including breast, colorectal, and lung cancer, by promoting centrosome amplification and subsequent chromosomal instability.[1][3] This makes PLK4 a compelling therapeutic target for the development of novel anticancer agents. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, thereby enabling competitive inhibition of kinase activity.[4][5] This document provides detailed application notes and protocols for the synthesis of potent PLK4 inhibitors based on a 5-alkoxypyrimidin-2-amine core, exemplified by derivatives that have shown significant inhibitory activity.

Data Presentation

The following tables summarize the in vitro biological activity of a series of pyrimidin-2-amine derivatives as PLK4 inhibitors. These compounds share a common structural scaffold, and their evaluation provides insights into the structure-activity relationship (SAR).

Table 1: In Vitro PLK4 Kinase Inhibitory Activity

Compound IDPLK4 IC50 (μM)
3b0.0312
3r0.0174
3u0.0714
3v0.313
8a0.5196
8h 0.0067

Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors.[1][3]

Table 2: Antiproliferative Activity of Compound 8h

Cell LineCancer TypeIC50 (μM)
MCF-7Breast Cancer0.21
BT474Breast Cancer0.35
MDA-MB-231Breast Cancer0.46

Data reflects the potent antiproliferative effects of compound 8h against various breast cancer cell lines.[1][3]

Table 3: Pharmacokinetic Properties of Compound 8h

ParameterValue
Plasma Stability (t1/2)> 289.1 min
Liver Microsomal Stability (t1/2)> 145 min

Compound 8h exhibits favorable stability in both plasma and liver microsomes, indicating good drug-like properties.[1][3]

Experimental Protocols

The following protocols describe the synthesis of a representative PLK4 inhibitor, compound 8h , which features a substituted pyrimidin-2-amine core. The synthesis involves a key Buchwald-Hartwig coupling reaction.

Protocol 1: Synthesis of Intermediate 2r

This protocol describes the synthesis of a key intermediate required for the final coupling step. The synthesis starts from a commercially available substituted pyrimidine.

Materials:

  • Substituted 2-aminopyrimidine (e.g., a 5-alkoxy- or 5-alkyl-2-aminopyrimidine derivative)

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a dry round-bottom flask, add the substituted 2-aminopyrimidine (1.0 eq), the aryl or heteroaryl halide (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired intermediate 2r .

Protocol 2: Buchwald-Hartwig Coupling for the Synthesis of Compound 8h

This protocol details the final step in the synthesis of the potent PLK4 inhibitor 8h via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Intermediate 2r (from Protocol 1)

  • Desired amine (e.g., a substituted aniline or heterocyclic amine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a dry reaction vessel, combine intermediate 2r (1.0 eq), the desired amine (1.5 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.1 eq), and Xantphos (0.2 eq).

  • Purge the vessel with an inert gas.

  • Add anhydrous toluene or 1,4-dioxane.

  • Heat the mixture to 100-120 °C and stir for 12-18 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the final compound 8h .

Protocol 3: In Vitro PLK4 Kinase Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against PLK4 using a luminescence-based assay.

Materials:

  • Recombinant human PLK4 enzyme

  • Kinase substrate (e.g., a suitable peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • To the wells of a 384-well plate, add the kinase buffer, the PLK4 enzyme, and the substrate.

  • Add the serially diluted inhibitor compounds or DMSO (as a control) to the respective wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway to PLK4 Inhibitors A 5-Substituted-2-Aminopyrimidine C Intermediate 2r A->C Suzuki or Buchwald-Hartwig Coupling B Aryl/Heteroaryl Halide B->C E Final PLK4 Inhibitor (e.g., 8h) C->E Buchwald-Hartwig Amination D Amine D->E G cluster_pathway PLK4 Signaling in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole initiates Apoptosis Mitotic Arrest & Apoptosis Centriole->Apoptosis dysregulation leads to Inhibitor PLK4 Inhibitor (e.g., 5-Ethoxypyrimidin-2-amine derivative) Inhibitor->PLK4 inhibits G cluster_workflow Experimental Workflow Start Synthesis of PLK4 Inhibitor Purification Purification & Characterization (NMR, MS) Start->Purification KinaseAssay In Vitro PLK4 Kinase Assay Purification->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 CellAssay Antiproliferative Assay (e.g., MCF-7) IC50->CellAssay CellIC50 Cellular IC50 Determination CellAssay->CellIC50 PKAssay Pharmacokinetic Property Evaluation CellIC50->PKAssay Lead Lead Compound Identification PKAssay->Lead

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 5-Ethoxypyrimidin-2-amin für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-Ethoxypyrimidin-2-amin ist ein vielseitiges heterocyclisches Molekül, das als Ausgangspunkt für die Entwicklung neuer pharmazeutischer Wirkstoffe dient. Seine Struktur bietet mehrere Angriffspunkte für chemische Modifikationen, was es zu einem idealen Grundgerüst für Struktur-Wirkungs-Beziehungsstudien (SAR) macht. Durch die systematische Derivatisierung des Moleküls können dessen pharmakokinetische und pharmakodynamische Eigenschaften gezielt optimiert werden. Diese Anwendungsbeispiele und Protokolle beschreiben detaillierte Methoden zur Synthese von Derivaten des 5-Ethoxypyrimidin-2-amins und zur Untersuchung ihrer biologischen Aktivität, insbesondere im Hinblick auf die Hemmung von Proteinkinasen, die eine entscheidende Rolle in der Signaltransduktion und bei Krebserkrankungen spielen.

Überblick über die Derivatisierungsstrategien

Die Derivatisierung von 5-Ethoxypyrimidin-2-amin kann an drei Hauptpositionen erfolgen: der 2-Aminogruppe, der 5-Ethoxygruppe und dem Pyrimidinring selbst. Jede Modifikation beeinflusst die sterischen, elektronischen und lipophilen Eigenschaften des Moleküls und damit seine Interaktion mit dem biologischen Zielmolekül.

  • Modifikation der 2-Aminogruppe: Die Aminogruppe ist ein exzellenter Angriffspunkt für Reaktionen wie Acylierung, Sulfonylierung, Alkylierung und Arylierung (z.B. über Buchwald-Hartwig- oder Ullmann-Kupplungen). Diese Modifikationen können die Fähigkeit des Moleküls zur Bildung von Wasserstoffbrückenbindungen im aktiven Zentrum eines Enzyms maßgeblich beeinflussen.

  • Modifikation der 5-Position: Die Ethoxygruppe kann durch andere Alkoxy-, Aryloxy- oder Thioalkoxygruppen ersetzt werden. Dies geschieht typischerweise durch nukleophile aromatische Substitution an einem entsprechenden 5-Halogen-Vorläufer. Diese Veränderungen wirken sich vor allem auf die Lipophilie und die sterische Passform des Moleküls aus.

  • Funktionalisierung des Pyrimidinrings: Positionen wie C4 und C6 können durch Halogenierung und anschließende Kreuzkupplungsreaktionen (z.B. Suzuki- oder Sonogashira-Kupplungen) modifiziert werden, um eine Vielzahl von Substituenten einzuführen und so den chemischen Raum weiter zu erschließen.

Struktur-Wirkungs-Beziehungen (SAR) von 2-Aminopyrimidin-Derivaten als Kinaseinhibitoren

Die 2-Aminopyrimidin-Struktur ist ein bekanntes "privileged scaffold" in der Entwicklung von Kinaseinhibitoren. [1]Viele Inhibitoren binden an die ATP-Bindungsstelle von Kinasen, wobei die Aminogruppe und ein Stickstoffatom des Pyrimidinrings typischerweise eine oder mehrere Wasserstoffbrückenbindungen zur "Hinge"-Region des Enzyms ausbilden. Die Substituenten am Pyrimidinring ragen in verschiedene Taschen der ATP-Bindungsstelle und bestimmen so die Potenz und Selektivität des Inhibitors.

Tabelle 1: Repräsentative SAR-Daten für 2-Aminopyrimidin-Derivate als Kinaseinhibitoren (basierend auf Literaturdaten)

VerbindungR²-SubstituentR⁴-SubstituentR⁵-SubstituentZiel-KinaseIC₅₀ (nM)
A-1 -NH₂-H-OCH₂CH₃CDK9>1000
A-2 -NH-(2-Cl-6-Me-Phenyl)-H-OCH₂CH₃CDK9250
A-3 -NH-(2-Cl-6-Me-Phenyl)-Piperazinyl-OCH₂CH₃CDK950
B-1 -NH₂-H-OCH₂CH₃PLK4850
B-2 -NH₂-Morpholinyl-OCH₂CH₃PLK431.2 [2]
B-3 -NH₂-Morpholinyl-BrPLK417.4 [2]
C-1 -NH-(p-Anilin-SO₂Me)-NH₂-HCDK7272
C-2 -NH-(o-Anilin-SO₂Me)-NH₂-HCDK77.21 [3]

Anmerkung: Die Daten sind repräsentativ und aus verschiedenen Studien zu 2-Aminopyrimidin-Analoga zusammengetragen, um allgemeine SAR-Trends zu illustrieren. Die exakten Werte können je nach Assay-Bedingungen variieren.

Zusammenfassung der SAR-Erkenntnisse:

  • Position 2: Eine größere, oft aromatische Gruppe an der 2-Aminoposition ist für eine hohe Potenz entscheidend. ortho-Substituenten am Phenylring können die Konformation fixieren und die Bindung verbessern. [3]* Position 4/6: Die Einführung von basischen Aminen wie Piperazin oder Morpholin an den Positionen 4 oder 6 führt häufig zu einer verbesserten Aktivität und Löslichkeit. [2][4]* Position 5: Die Modifikation an der 5-Position kann die Selektivität und die pharmakokinetischen Eigenschaften beeinflussen. Der Austausch der Ethoxygruppe gegen ein Halogenatom kann die Potenz erhöhen. [2]

Experimentelle Protokolle

Protokoll 1: N-Arylierung der 2-Aminogruppe mittels Buchwald-Hartwig-Kupplung

Dieses Protokoll beschreibt die Synthese von N-Aryl-5-ethoxypyrimidin-2-aminen.

Materialien:

  • 5-Ethoxypyrimidin-2-amin

  • Arylhalogenid (z.B. Arylbromid)

  • Palladium-Präkatalysator (z.B., Pd₂(dba)₃ oder BrettPhos G3) [5]* Phosphin-Ligand (z.B., Xantphos oder BrettPhos) [5]* Base (z.B., Natrium-tert-butoxid (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃))

  • Wasserfreies, entgastes Lösungsmittel (z.B., Toluol oder Dioxan)

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • In einem ausgeheizten Schlenkrohr werden 5-Ethoxypyrimidin-2-amin (1,0 mmol), das Arylhalogenid (1,2 mmol), der Palladium-Katalysator (0,02 mmol) und der Phosphin-Ligand (0,04 mmol) vorgelegt.

  • Das Gefäß wird mit einem Septum verschlossen und für 10-15 Minuten mit Inertgas gespült.

  • Die Base (2,0 mmol) und das wasserfreie Lösungsmittel (5-10 mL) werden zugegeben.

  • Die Reaktionsmischung wird unter Rühren auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-Aryl-Derivat zu erhalten.

Protokoll 2: Einführung eines Substituenten an Position 4/6 durch Nukleophile Aromatische Substitution (SₙAr)

Dieses Protokoll beschreibt die Synthese von 4-substituierten 2-Amino-5-ethoxypyrimidinen ausgehend von einem 4-Chlor-Vorläufer.

Materialien:

  • 2-Amino-4-chlor-5-ethoxypyrimidin (Vorläufer, Synthese erfordert separate Schritte)

  • Nukleophil (z.B., Morpholin, Piperazin)

  • Base (z.B., Triethylamin (TEA) oder Diisopropylethylamin (DIPEA))

  • Lösungsmittel (z.B., Ethanol, N,N-Dimethylformamid (DMF))

Durchführung:

  • 2-Amino-4-chlor-5-ethoxypyrimidin (1,0 mmol) wird in einem geeigneten Lösungsmittel (10 mL) gelöst.

  • Das Nukleophil (1,5 - 2,0 mmol) und die Base (2,0 mmol) werden zugegeben.

  • Die Reaktionsmischung wird bei erhöhter Temperatur (z.B. 80-120 °C) gerührt, gegebenenfalls unter Mikrowellenbestrahlung, um die Reaktionszeit zu verkürzen.

  • Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Beendigung der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat oder Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt.

  • Die Reinigung des Produkts erfolgt durch Säulenchromatographie oder Kristallisation.

Protokoll 3: Biochemischer Assay zur Bestimmung der Kinase-Inhibition

Dieses Protokoll beschreibt einen allgemeinen Kinase-Assay zur Bestimmung der IC₅₀-Werte der synthetisierten Derivate. [6] Materialien:

  • Gereinigtes, rekombinantes Kinase-Enzym (z.B., CDK9/Cyclin T1)

  • Spezifisches Peptid-Substrat

  • Adenosintriphosphat (ATP), oft radioaktiv markiert ([γ-³³P]ATP)

  • Testverbindungen (Derivate) in verschiedenen Konzentrationen

  • Assay-Puffer (enthält typischerweise MgCl₂, DTT)

  • Phosphatpuffer-Waschlösung

  • Szintillationszähler oder alternatives Detektionssystem

Durchführung:

  • Die Testverbindungen werden in einer Verdünnungsreihe in DMSO hergestellt und anschließend in den Assay-Puffer überführt.

  • In den Vertiefungen einer Mikrotiterplatte werden das Kinase-Enzym, das Substrat und die Testverbindung in Assay-Puffer gemischt.

  • Die Reaktion wird durch Zugabe von ATP (mit einer Spur [γ-³³P]ATP) gestartet.

  • Die Platte wird für eine definierte Zeit (z.B. 30-60 Minuten) bei einer kontrollierten Temperatur (z.B. 30 °C) inkubiert.

  • Die Reaktion wird durch Zugabe einer Stopplösung (z.B. Phosphorsäure) beendet.

  • Ein Teil der Reaktionsmischung wird auf eine Phosphocellulose-Membran transferiert, die das phosphorylierte Peptid bindet.

  • Die Membran wird mehrmals mit Phosphatpuffer gewaschen, um ungebundenes [γ-³³P]ATP zu entfernen.

  • Die Radioaktivität auf der trockenen Membran wird mit einem Szintillationszähler gemessen.

  • Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet und die IC₅₀-Werte werden durch nichtlineare Regression der Dosis-Wirkungs-Kurve ermittelt.

Visualisierungen

Diagramm 1: Allgemeiner Arbeitsablauf für eine SAR-Studie

SAR_Workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase cluster_analysis Analysephase A Ausgangsmaterial 5-Ethoxypyrimidin-2-amin B Planung der Derivate (R², R⁴, R⁵) A->B C Parallele Synthese der Derivate-Bibliothek B->C D Reinigung & Charakterisierung (HPLC, NMR, MS) C->D E Biochemisches Screening (z.B. Kinase-Assay) D->E F Bestimmung der IC₅₀-Werte E->F G Zellbasierte Assays (Proliferation, Apoptose) F->G vielversprechende Kandidaten H Datenauswertung & Erstellung der SAR-Tabelle G->H I Identifizierung von Leitstrukturen ('Hits') H->I J Design der nächsten Generation von Derivaten I->J J->B Optimierungszyklus

Abbildung 1: Logischer Arbeitsablauf für eine Struktur-Wirkungs-Beziehungsstudie.

Diagramm 2: Vereinfachter CDK-Signalweg als Zielstruktur

CDK_Pathway cluster_regulation Zellzyklus-Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Aktivierung Rb pRb CDK46->Rb Phosphorylierung (p) E2F E2F Rb->E2F bindet und inaktiviert S_Phase S-Phasen-Gene (Zellproliferation) Rb->S_Phase hemmt Transkription E2F->S_Phase aktiviert Transkription Inhibitor 2-Aminopyrimidin- Derivat (Inhibitor) Inhibitor->CDK46 Hemmung

Abbildung 2: Vereinfachter Signalweg der CDK4/6-pRb-E2F-Achse in der Zellzykluskontrolle.

References

Analytical Methods for the Characterization of 5-Ethoxypyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Ethoxypyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The method separates the target compound from starting materials, byproducts, and degradation products based on polarity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) is typically effective. For isocratic elution, a mixture of methanol and a McIlvaine buffer solution can also be utilized for the separation of aromatic amines.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation C18 Column Separation hplc->separation Mobile Phase Flow detection UV Detection (254 nm) separation->detection analysis Data Analysis & Purity Calculation detection->analysis

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection and quantification of volatile and semi-volatile impurities. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 10 µg/mL.[2] Ensure the sample is free of particulates by centrifugation or filtration.[2][3] For trace analysis, derivatization with reagents like benzenesulfonyl chloride may be employed to improve volatility and chromatographic properties.

Experimental Workflow for GC-MS Analysis

sample_prep Sample Preparation & Dissolution gc_injection GC Injection sample_prep->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization mass_analyzer Mass Analyzer ms_ionization->mass_analyzer detector Detector mass_analyzer->detector data_system Data System & Spectral Library Matching detector->data_system

Caption: Workflow for GC-MS Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required for adequate signal-to-noise.

Signaling Pathway for NMR Structural Confirmation

cluster_1H ¹H NMR cluster_13C ¹³C NMR H_pyrimidine Pyrimidine Protons (δ 8.0-8.5) H_ethoxy_CH2 Ethoxy CH₂ (δ ~4.1, q) H_ethoxy_CH3 Ethoxy CH₃ (δ ~1.4, t) H_amino Amino Protons (δ ~5.0, br s) C_pyrimidine Pyrimidine Carbons (δ 155-165, ~120) C_ethoxy_CH2 Ethoxy CH₂ (δ ~64) C_ethoxy_CH3 Ethoxy CH₃ (δ ~15) Structure This compound Structure Structure->H_pyrimidine correlates to Structure->H_ethoxy_CH2 correlates to Structure->H_ethoxy_CH3 correlates to Structure->H_amino correlates to Structure->C_pyrimidine correlates to Structure->C_ethoxy_CH2 correlates to Structure->C_ethoxy_CH3 correlates to

Caption: Correlation of NMR Signals to Molecular Structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound, such as the amino group, the ethoxy group, and the pyrimidine ring.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Data Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Logical Relationship of FTIR Peaks to Functional Groups

compound {this compound} functional_groups Amino (-NH₂) C-N Stretch Ether (C-O-C) C-H Stretch Pyrimidine Ring (C=N, C=C) peaks 3300-3500 cm⁻¹ (N-H stretch) 1580-1650 cm⁻¹ (N-H bend) 1250-1335 cm⁻¹ (Aromatic C-N) 1000-1300 cm⁻¹ (C-O stretch) 2850-3000 cm⁻¹ (sp³ C-H) 1500-1600 cm⁻¹ (C=N, C=C stretch) functional_groups:nh2->peaks:nh2_stretch gives rise to functional_groups:nh2->peaks:nh2_bend gives rise to functional_groups:cno->peaks:cn_stretch gives rise to functional_groups:coc->peaks:coc_stretch gives rise to functional_groups:ch->peaks:ch_stretch gives rise to functional_groups:ring->peaks:ring_stretch gives rise to

Caption: Correlation of Functional Groups to FTIR Peaks.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the characterization of this compound based on the analytical methods described. These values are predictive and should be confirmed experimentally.

Analytical TechniqueParameterExpected Value/Range
HPLC Retention Time3.5 - 5.5 min (under typical C18 conditions)
Purity> 98% (for a purified sample)
GC-MS Molecular Ion (M⁺)m/z 139
Key Fragmentsm/z 110, 82, 55
¹H NMR (400 MHz, CDCl₃) Pyrimidine H (2H, s)δ 8.1-8.3 ppm
-OCH₂CH₃ (2H, q)δ 4.0-4.2 ppm
-OCH₂CH₃ (3H, t)δ 1.4-1.6 ppm
-NH₂ (2H, br s)δ 4.8-5.2 ppm
¹³C NMR (100 MHz, CDCl₃) Pyrimidine C-2δ ~162 ppm
Pyrimidine C-4, C-6δ ~158 ppm
Pyrimidine C-5δ ~125 ppm
-OCH₂CH₃δ ~64 ppm
-OCH₂CH₃δ ~15 ppm
FTIR (ATR) N-H Stretch (Amine)3300-3500 cm⁻¹ (two bands)[4][5]
C-H Stretch (Aliphatic)2850-3000 cm⁻¹
N-H Bend (Amine)1580-1650 cm⁻¹[5]
C=N, C=C Stretch (Ring)1500-1600 cm⁻¹[4]
C-N Stretch (Aromatic)1250-1335 cm⁻¹[5]
C-O Stretch (Ether)1000-1300 cm⁻¹

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-Ethoxypyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The described protocol offers excellent resolution and sensitivity, enabling the precise quantification of the active pharmaceutical ingredient (API) and the detection of potential process-related impurities. This method is suitable for quality control and stability testing in research, development, and manufacturing environments.

Introduction

This compound is a critical building block in the synthesis of various drug candidates.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final pharmaceutical product. Therefore, a reliable analytical method for assessing its purity is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed and validated for the purity analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).

  • Reference Standard: this compound reference standard of known purity.

  • Sample: this compound test sample.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

HPLC_Workflow prep Preparation of Solutions std_prep Standard Solution (100 µg/mL) prep->std_prep smp_prep Sample Solution (100 µg/mL) prep->smp_prep injection Injection of Standard and Sample std_prep->injection smp_prep->injection hplc_system HPLC System Setup & Equilibration chrom_cond Set Chromatographic Conditions (Table 1) hplc_system->chrom_cond chrom_cond->injection std_inj Inject Standard Solution (5x) injection->std_inj smp_inj Inject Sample Solution injection->smp_inj data_acq Data Acquisition std_inj->data_acq smp_inj->data_acq chromatogram Record Chromatograms data_acq->chromatogram data_analysis Data Analysis chromatogram->data_analysis peak_integration Peak Integration & Identification data_analysis->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for HPLC purity determination.

Results and Discussion

The developed HPLC method successfully separated the main peak of this compound from its potential impurities. The system suitability parameters, including theoretical plates, tailing factor, and repeatability of injections, were found to be within the acceptable limits as per ICH guidelines, indicating the reliability of the method.

The purity of the sample was calculated using the area normalization method. The results are summarized in Table 2.

Table 2: Quantitative Data Summary

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)% Area
1Impurity A4.815000.15
2Impurity B7.225000.25
3This compound10.599500099.50
4Impurity C12.110000.10
Total 1000000 100.00

The chromatogram of the this compound sample showed a major peak at a retention time of approximately 10.5 minutes, corresponding to the main analyte. Minor peaks observed at other retention times are attributed to process-related impurities. The calculated purity of the analyzed batch was 99.50%.

Conclusion

The described RP-HPLC method is specific, accurate, and reliable for the purity determination of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis of this important pharmaceutical intermediate. The method's robustness makes it suitable for ensuring the quality and consistency of this compound in drug development and manufacturing.

References

Application Note: 1H and 13C NMR Characterization of 5-Ethoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural characterization of 5-Ethoxypyrimidin-2-amine and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrimidine derivatives are a critical class of N-heterocyclic compounds with wide applications in pharmacology and materials science. Accurate structural elucidation is paramount for understanding their structure-activity relationships. This note presents representative 1H and 13C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Molecular Structure and Numbering

The unambiguous assignment of NMR signals requires a standardized numbering system for the core structure of this compound. The diagram below illustrates the atom numbering used for the spectral assignments in this document.

cluster_0 This compound Core Structure mol mol

Caption: Core structure of this compound with IUPAC numbering.

Representative NMR Spectral Data

The following tables summarize representative 1H and 13C NMR data for this compound (Compound 1) and two illustrative derivatives. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data is presented for samples dissolved in DMSO-d₆.

Table 1: Representative 1H NMR Data (500 MHz, DMSO-d₆)

Compound Proton Assignment δ (ppm) Multiplicity J (Hz) Integration
1 H-4, H-6 8.15 s - 2H
-NH₂ 6.50 br s - 2H
O-CH₂ 4.05 q 7.0 2H
CH₃ 1.35 t 7.0 3H
2 (N,N-dimethyl) H-4, H-6 8.20 s - 2H
N-(CH₃)₂ 3.10 s - 6H
O-CH₂ 4.08 q 7.0 2H
CH₃ 1.37 t 7.0 3H
3 (4-chloro) H-6 8.45 s - 1H
-NH₂ 6.80 br s - 2H
O-CH₂ 4.15 q 7.0 2H

| | CH₃ | 1.40 | t | 7.0 | 3H |

Table 2: Representative 13C NMR Data (125 MHz, DMSO-d₆)

Compound Carbon Assignment δ (ppm)
1 C-2 162.5
C-4, C-6 158.0
C-5 140.0
O-CH₂ 64.0
CH₃ 15.0
2 (N,N-dimethyl) C-2 162.0
C-4, C-6 157.5
C-5 139.8
N-(CH₃)₂ 38.0
O-CH₂ 64.2
CH₃ 14.9
3 (4-chloro) C-2 161.8
C-6 159.5
C-5 138.5
C-4 155.0
O-CH₂ 64.8

| | CH₃ | 14.7 |

Experimental Workflow for NMR Analysis

The structural characterization of novel derivatives follows a systematic workflow, from sample preparation to final data interpretation. This process ensures data quality, reproducibility, and accurate structural elucidation.

G prep 1. Sample Preparation (5-10 mg in 0.6 mL solvent) setup 2. Spectrometer Setup (Lock, Tune, Shim) prep->setup acq_1d 3. 1D NMR Acquisition (¹H, ¹³C{¹H}) setup->acq_1d proc_1d 4. 1D Data Processing (FT, Phase, Baseline) acq_1d->proc_1d analysis_1d 5. 1D Spectral Analysis (Assign signals, measure J) proc_1d->analysis_1d acq_2d 6. 2D NMR Acquisition (COSY, HSQC, HMBC) analysis_1d->acq_2d Ambiguity? elucidate 9. Structure Elucidation & Verification analysis_1d->elucidate No Ambiguity proc_2d 7. 2D Data Processing acq_2d->proc_2d analysis_2d 8. 2D Spectral Analysis (Correlate signals) proc_2d->analysis_2d analysis_2d->elucidate report 10. Reporting & Data Archiving elucidate->report

Caption: Logical workflow for NMR spectral analysis of novel compounds.

Protocols

  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative.[1]

  • Select Solvent: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in NH₂ groups.[2][3]

  • Dissolve Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[1]

  • Ensure Homogeneity: Vortex or sonicate the mixture until the sample is completely dissolved.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the pipette.[1]

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

  • Instrument Setup: Insert the sample into a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.[4]

  • Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence (e.g., zg30).

    • Spectral Width: ~16 ppm, centered around 7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 to 64, depending on sample concentration.

    • Temperature: 298 K.[4]

  • Data Processing:

    • Apply Fourier Transform (FT) with an exponential window function (line broadening of ~0.3 Hz).

    • Perform phase and baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).[3]

    • Integrate all signals to determine proton ratios.

  • Instrument Setup: Use the same prepared sample. Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled one-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay is often needed for quaternary carbons).[4]

    • Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.[4]

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier Transform with an exponential window function (line broadening of 1-2 Hz).

    • Perform phase and baseline correction.

    • Calibrate the chemical shift axis using the solvent peak (DMSO-d₆ at δ 39.52 ppm).[3]

References

Application Notes and Protocols for the Synthesis of Dual-Target Kinase Inhibitors Using 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of dual-target kinase inhibitors utilizing a 5-ethoxypyrimidin-2-amine scaffold. The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, and its derivatives have shown promise in targeting multiple kinases simultaneously, a strategy aimed at overcoming drug resistance and improving therapeutic efficacy in cancer treatment. This document outlines a representative synthetic protocol, methodologies for key biological assays, and a summary of the inhibitory activities of related compounds. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the drug discovery process.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1][2] While single-target kinase inhibitors have achieved clinical success, their efficacy can be limited by the development of resistance. Dual-target or multi-target inhibitors offer a promising alternative by concurrently inhibiting two or more key kinases involved in tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3] The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] This document focuses on the use of this compound as a starting material for the synthesis of such dual-target inhibitors.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrimidine-based dual-target kinase inhibitors. While specific compounds directly synthesized from this compound with dual-target activity are not extensively reported in the public domain, the data presented here for structurally related 2-aminopyrimidine derivatives provide valuable insights into the potential of this scaffold.

Compound IDTarget Kinase 1IC50 (nM)Target Kinase 2IC50 (nM)Cell LineGI50 (nM)Reference
12 EGFR87VEGFR-24.20Various37[5]
15 EGFR84VEGFR-23.50Various35[5]
5f EGFR-VEGFR-2-MCF-7-[1]
8f EGFR200HER-2500Various-[6]
12a ALK9.5HDAC11450SK-N-BE(2)-[7]
BMS-354825 Src<1Abl<1K562-[8]

Experimental Protocols

Synthesis of a Representative Dual-Target Kinase Inhibitor

Step 1: Chlorination of a Pyrimidine Precursor A suitable pyrimidine precursor would first need to be halogenated, typically at the 4- or 6-position, to create a reactive site for the subsequent SNAr reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Materials:

    • 4-Chloro-5-ethoxypyrimidin-2-amine (or a similar halo-pyrimidine derivative)

    • Substituted aniline (selected based on the desired target kinases)

    • A suitable solvent (e.g., isopropanol, n-butanol, or DMF)

    • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 4-chloro-5-ethoxypyrimidin-2-amine (1.0 eq), the selected substituted aniline (1.1 eq), and the solvent.

    • Add the non-nucleophilic base (1.5 eq) to the reaction mixture.

    • Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-120 °C) and stir for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired dual-target kinase inhibitor.

    • Characterize the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a synthesized compound to inhibit the activity of a specific kinase.

  • Materials:

    • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Synthesized inhibitor compound

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO and then further dilute in the kinase assay buffer.

    • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Inhibition Assay (MTT Assay)

This assay assesses the effect of the synthesized inhibitor on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium and supplements

    • Synthesized inhibitor compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor compound or vehicle control and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Mandatory Visualization

G General Workflow for Synthesis and Evaluation of Dual-Target Kinase Inhibitors cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound Derivative reaction Nucleophilic Aromatic Substitution (SNAr) with Substituted Aniline start->reaction product Crude Dual-Target Kinase Inhibitor reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Dual-Target Kinase Inhibitor purification->final_product biochemical In Vitro Kinase Inhibition Assay (IC50 Determination) final_product->biochemical cellular Cell Proliferation Inhibition Assay (GI50 Determination) final_product->cellular

Caption: A general workflow for the synthesis and biological evaluation of dual-target kinase inhibitors.

Caption: Simplified signaling pathways of EGFR and VEGFR and the action of a dual inhibitor.

G Simplified CDK and Aurora Kinase Signaling in Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6- Cyclin D CDK4_6->G1 Promotes G1 Progression CDK2 CDK2- Cyclin E/A CDK2->S Initiates DNA Replication CDK1 CDK1- Cyclin B CDK1->M Promotes Mitotic Entry AuroraA Aurora A AuroraA->M Centrosome Maturation AuroraB Aurora B AuroraB->M Chromosome Segregation inhibitor Dual CDK/Aurora Kinase Inhibitor inhibitor->CDK4_6 inhibitor->CDK2 inhibitor->CDK1 inhibitor->AuroraA inhibitor->AuroraB

Caption: Role of CDKs and Aurora kinases in the cell cycle and their inhibition.

References

Application of 5-Ethoxypyrimidin-2-amine in Cancer Research: A Focus on its Derivatives as Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxypyrimidin-2-amine serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. While not utilized as an anticancer agent in its own right, its pyrimidine core is a key pharmacophore in a range of potent oncology drug candidates. Derivatives of this compound have been shown to exhibit anticancer activity through diverse mechanisms, including the inhibition of critical cell cycle kinases and topoisomerases. This document provides a detailed overview of the application of this chemical scaffold in the development of novel cancer therapeutics, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

I. Rationale for Use in Cancer Research

The pyrimidine ring is a fundamental component of nucleobases and, as such, pyrimidine analogs can act as antimetabolites, interfering with DNA and RNA synthesis.[1] Furthermore, the versatile nature of the 2-aminopyrimidine scaffold allows for chemical modifications that enable the targeting of specific protein kinases and other enzymes that are often dysregulated in cancer. This targeted approach offers the potential for higher efficacy and reduced off-target effects compared to traditional chemotherapy.

II. Key Therapeutic Targets of this compound Derivatives

Derivatives incorporating the 2-aminopyrimidine scaffold have shown significant promise in targeting several key proteins implicated in cancer progression.

A. Polo-Like Kinase 4 (PLK4) Inhibition

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2] Overexpression of PLK4 is observed in a variety of cancers and is associated with aneuploidy and tumorigenesis.[2] Inhibitors of PLK4 can induce mitotic catastrophe and apoptosis in cancer cells, making it an attractive therapeutic target.[3]

B. Cyclin-Dependent Kinase 12 (CDK12) Inhibition

Cyclin-Dependent Kinase 12 (CDK12), in complex with Cyclin K, is a key regulator of transcriptional elongation. It is particularly important for the expression of genes involved in the DNA damage response (DDR). Inhibition of CDK12 can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, a concept known as "BRCAness".

C. Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4] Topoisomerase II inhibitors trap the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.[5]

III. Quantitative Data on Anticancer Activity

The following tables summarize the in vitro efficacy of representative pyrimidine derivatives against various cancer cell lines and protein targets.

Table 1: PLK4 Inhibitory Activity and Antiproliferative Effects of Pyrimidin-2-amine Derivatives [2][4]

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 8h PLK46.7MCF-7 (Breast)Not Reported
Compound 5f PLK40.8MCF-7 (Breast)0.48

Table 2: CDK12/13 Inhibitory Activity of a Covalent Pyrimidine Derivative [6]

CompoundTargetIC50 (nM)
THZ531 CDK12158
CDK1369

Table 3: Topoisomerase II Inhibitory Activity of a Thieno[2,3-d]pyrimidine Derivative [4]

CompoundTargetIC50 (µM)
Compound 8 Topoisomerase IIα41.67

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

A. Synthesis of a Generic Pyrimidin-2-amine Derivative

The following diagram illustrates a generalized synthetic scheme for a PLK4 inhibitor starting from a 2-aminopyrimidine core.

G cluster_synthesis Synthetic Pathway of a Pyrimidin-2-amine Derivative Start 2-Amino-5-ethoxypyrimidine Intermediate1 Halogenated Pyrimidine Start->Intermediate1 Halogenation Coupling Suzuki or Buchwald-Hartwig Coupling Intermediate1->Coupling Intermediate2 Coupling Partner Intermediate2->Coupling FinalProduct Final Pyrimidin-2-amine Derivative Coupling->FinalProduct

Caption: Generalized synthetic route to pyrimidin-2-amine derivatives.

Protocol:

  • Halogenation: The starting 2-amino-5-ethoxypyrimidine is halogenated, typically at the 4- or 6-position, using a suitable halogenating agent (e.g., N-bromosuccinimide or phosphorus oxychloride).

  • Coupling Reaction: The halogenated pyrimidine intermediate is then coupled with a suitable boronic acid or amine coupling partner via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction.

  • Purification: The final product is purified using column chromatography.

B. In Vitro Kinase Inhibition Assay

G cluster_kinase_assay Kinase Inhibition Assay Workflow Start Prepare Reagents: - Kinase (e.g., PLK4) - Substrate - ATP - Test Compound Incubation Incubate kinase, substrate, and test compound Start->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Detection Measure kinase activity (e.g., luminescence) Reaction->Detection Analysis Calculate IC50 values Detection->Analysis G cluster_plk4_pathway PLK4 Signaling Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS-6 SAS-6 STIL->SAS-6 recruits Centriole_Duplication Centriole Duplication SAS-6->Centriole_Duplication initiates Pyrimidine_Derivative Pyrimidine Derivative (e.g., Compound 5f) Pyrimidine_Derivative->PLK4 inhibits G cluster_cdk12_pathway CDK12 Signaling Pathway CDK12_CyclinK CDK12/Cyclin K RNAPII RNA Polymerase II CTD CDK12_CyclinK->RNAPII phosphorylates Transcription Transcription of DDR Genes (e.g., BRCA1, ATM) RNAPII->Transcription promotes DNA_Repair DNA Repair Transcription->DNA_Repair enables Pyrimidine_Derivative Pyrimidine Derivative (e.g., THZ531) Pyrimidine_Derivative->CDK12_CyclinK inhibits

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Ethoxypyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Ethoxypyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic strategies for this compound:

  • Two-Step Synthesis from 2-Aminopyrimidine: This is a widely used and reliable method. It involves the bromination of 2-aminopyrimidine to form the intermediate 2-amino-5-bromopyrimidine, followed by an ethoxylation reaction to yield the final product.

  • One-Pot Synthesis from a Three-Carbon Precursor and Guanidine: This method involves the condensation of a suitable three-carbon molecule containing an ethoxy group with guanidine to form the pyrimidine ring directly. While potentially more efficient, finding a readily available and stable three-carbon precursor can be challenging.

Q2: I am having trouble with the first step, the bromination of 2-aminopyrimidine. What are the optimal conditions?

A2: A highly efficient method for the bromination of 2-aminopyrimidine uses N-Bromosuccinimide (NBS) as the brominating agent. Key to this reaction's success is the choice of solvent and reaction conditions. Acetonitrile is a preferred solvent, and the reaction is typically carried out at room temperature in the dark to achieve high yields.

Q3: My ethoxylation of 2-amino-5-bromopyrimidine is giving a low yield. What could be the issue?

A3: Low yields in the ethoxylation step, which is typically a nucleophilic aromatic substitution, can be due to several factors. The Williamson ether synthesis or the Ullmann condensation are the most common methods for this transformation. For the Williamson ether synthesis, ensure you are using a strong base like sodium hydride to fully deprotonate ethanol and form the sodium ethoxide nucleophile. The reaction is best performed in a polar aprotic solvent like DMF or DMSO to avoid side reactions. For the Ullmann condensation, the choice of copper catalyst and ligand is critical, and these reactions often require higher temperatures.

Q4: What are the most common side products I should be aware of?

A4: In the bromination step, over-bromination to form di-bromo species can occur if the reaction conditions are not carefully controlled. During the ethoxylation step, if using the Williamson synthesis, elimination reactions can be a competing pathway, especially with secondary or tertiary halides (though not the case here). In Ullmann conditions, side reactions can be more complex and may involve dimerization of the starting material.

Q5: What is the best way to purify the final product, this compound?

A5: this compound is a polar compound. Column chromatography on silica gel is a common purification method. To prevent peak tailing due to the basicity of the amine, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia. Alternatively, amino-propyl functionalized silica gel can be used as the stationary phase. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Low Yield in Bromination of 2-Aminopyrimidine
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction.Increase the reaction time. Ensure the N-Bromosuccinimide is of high purity and added in the correct stoichiometric amount (a slight excess may be beneficial).
Impure 2-aminopyrimidine.Purify the starting material before the reaction.
Formation of multiple products (TLC analysis) Over-bromination.Add the N-Bromosuccinimide portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. Ensure the reaction is performed in the dark to minimize radical side reactions.
Incorrect solvent.Use a polar aprotic solvent like acetonitrile.
Low Yield in Ethoxylation of 2-Amino-5-bromopyrimidine
Symptom Possible Cause Suggested Solution
No or very little product formation Inactive nucleophile (for Williamson synthesis).Ensure the sodium ethoxide is freshly prepared or properly stored. Use a strong base like sodium hydride to deprotonate ethanol completely.
Inactive catalyst (for Ullmann condensation).Use a fresh, high-purity copper catalyst and appropriate ligand. Screen different copper sources (e.g., CuI, Cu(OAc)₂) and ligands.
Reaction temperature is too low.For Ullmann reactions, higher temperatures are often required. Optimize the temperature for your specific catalytic system.
Formation of elimination byproducts (More common with alkyl halides, but good practice to consider)Use a polar aprotic solvent like DMF or DMSO.
Starting material is recovered Poor leaving group activation.While bromide is a good leaving group, ensure the reaction conditions are suitable for nucleophilic aromatic substitution on the pyrimidine ring.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

This protocol is adapted from a high-yield synthesis method.[1]

  • Materials:

    • 2-Aminopyrimidine (2.5 g, 26.29 mmol)

    • N-Bromosuccinimide (NBS) (4.6 g, 27.9 mmol)

    • Acetonitrile (25 mL)

  • Procedure:

    • Dissolve 2-aminopyrimidine in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-Bromosuccinimide (NBS) to the cooled solution.

    • Stir the reaction mixture in the dark at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with water (100 mL).

    • Collect the solid by suction filtration and dry in vacuo to obtain 2-amino-5-bromopyrimidine.

  • Expected Yield: ~97%

Step 2: Synthesis of this compound (via Williamson-type reaction)

This is a general protocol based on the principles of Williamson ether synthesis and nucleophilic aromatic substitution on heterocyclic systems. Optimization may be required.

  • Materials:

    • 2-Amino-5-bromopyrimidine

    • Sodium ethoxide (NaOEt) or Sodium hydride (NaH) and absolute ethanol

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous DMF. If starting from sodium hydride, carefully add NaH to anhydrous ethanol at 0°C, then add anhydrous DMF.

    • Add 2-amino-5-bromopyrimidine to the sodium ethoxide solution.

    • Heat the reaction mixture. The optimal temperature may range from 80°C to 150°C and should be determined experimentally.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine).

Visualizing the Workflow

Two-Step Synthesis Workflow

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ethoxylation 2_Aminopyrimidine 2_Aminopyrimidine Bromination Bromination 2_Aminopyrimidine->Bromination NBS, Acetonitrile 2_Amino_5_bromopyrimidine 2_Amino_5_bromopyrimidine Bromination->2_Amino_5_bromopyrimidine Ethoxylation Ethoxylation 2_Amino_5_bromopyrimidine->Ethoxylation NaOEt, DMF 5_Ethoxypyrimidin_2_amine 5_Ethoxypyrimidin_2_amine Ethoxylation->5_Ethoxypyrimidin_2_amine

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_optimization Optimization Strategies Low_Yield Low_Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Analyze_Side_Products Analyze for Side Products Low_Yield->Analyze_Side_Products Purification_Loss Review Purification Technique Low_Yield->Purification_Loss Temperature Temperature Optimize_Conditions->Temperature Solvent Solvent Optimize_Conditions->Solvent Reagent_Stoichiometry Reagent_Stoichiometry Optimize_Conditions->Reagent_Stoichiometry Catalyst Catalyst Optimize_Conditions->Catalyst

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: N-Arylation of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 5-ethoxypyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-arylation of this compound.

Q1: I am observing low to no conversion of my starting materials in the Buchwald-Hartwig N-arylation of this compound. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Buchwald-Hartwig reaction involving this compound can stem from several factors. The 5-ethoxy group is electron-donating, which increases the electron density on the pyrimidine ring and enhances the nucleophilicity of the 2-amino group. However, challenges can still arise. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich amines like this compound, sterically hindered biarylphosphine ligands are often effective.[1]

    • Recommendation: If you are using a first-generation ligand (e.g., P(o-tolyl)3), consider switching to a more advanced, bulky biarylphosphine ligand such as XPhos, SPhos, or Xantphos.[1][2] In one successful synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine, the combination of dichlorobis(triphenylphosphine)Pd(II) and Xantphos proved effective.[3][4]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice for this type of reaction.[3][4] If you are using a weaker base like K2CO3 or Cs2CO3, you may need to increase the reaction temperature.[1]

  • Solvent: The solvent must be anhydrous and deoxygenated.

    • Recommendation: Toluene and dioxane are commonly used and effective solvents for Buchwald-Hartwig reactions.[1][3][4] Ensure your solvent is freshly distilled or obtained from a reliable anhydrous source.

  • Temperature: These reactions often require elevated temperatures to proceed efficiently.[1]

    • Recommendation: A typical temperature range is 80-110 °C.[1] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion. Refluxing toluene is a common condition.[3][4]

  • Reaction Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures.

    • Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.[3][4]

Q2: I am seeing significant amounts of diarylation or other side products in my reaction mixture. How can I improve the selectivity for the desired mono-N-arylated product?

A2: The formation of diarylated products can be a challenge, especially with highly reactive aryl halides or forcing reaction conditions.

  • Stoichiometry: Carefully control the stoichiometry of your reactants.

    • Recommendation: Use a slight excess of the this compound relative to the aryl halide (e.g., 1.1 to 1.2 equivalents).

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote over-arylation.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. Consider lowering the reaction temperature if diarylation is a significant issue.

  • Ligand Choice: The steric bulk of the phosphine ligand can influence the selectivity.

    • Recommendation: Employing a bulky ligand can disfavor the formation of the diarylated product due to steric hindrance around the palladium center.

Q3: My Ullmann condensation of this compound is not proceeding. What should I check?

A3: The Ullmann condensation is an alternative to the Buchwald-Hartwig amination, but it often requires more forcing conditions.[5]

  • Copper Source: The nature and quality of the copper catalyst are paramount.

    • Recommendation: Traditionally, stoichiometric amounts of copper powder were used.[5] Modern protocols often utilize a catalytic amount of a copper(I) salt, such as CuI. The use of a ligand is also highly recommended to improve solubility and catalytic activity.

  • Ligand: The addition of a ligand can significantly improve the efficiency of Ullmann reactions.

    • Recommendation: Bidentate ligands like 1,10-phenanthroline or various amino acids have been shown to be effective.

  • Solvent: High-boiling polar aprotic solvents are typically required.

    • Recommendation: Solvents such as DMF, NMP, or nitrobenzene are often used.[5]

  • Temperature: Ullmann reactions generally require high temperatures, often in excess of 150 °C.[5]

    • Recommendation: If you are not seeing any reaction, a significant increase in temperature may be necessary.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in Ullmann condensations.[5]

    • Recommendation: If possible, use the corresponding aryl iodide to increase the reaction rate.

Frequently Asked Questions (FAQs)

Q: What is the role of the 5-ethoxy group in the N-arylation of this compound?

A: The 5-ethoxy group is an electron-donating group. This has two main effects:

  • Increased Nucleophilicity: It increases the electron density on the pyrimidine ring, making the 2-amino group more nucleophilic and potentially more reactive in the N-arylation reaction.

  • Potential for Side Reactions: While generally beneficial for the desired reaction, the increased electron density could also lead to unwanted side reactions if not properly controlled.

Q: Which method is generally preferred for the N-arylation of this compound: Buchwald-Hartwig or Ullmann condensation?

A: The Buchwald-Hartwig amination is generally the preferred method.[4] It typically proceeds under milder conditions, with a broader substrate scope and higher functional group tolerance compared to the Ullmann condensation.[4][5] The Ullmann reaction often requires high temperatures and may have lower yields.[5]

Q: How can I monitor the progress of my N-arylation reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine the extent of conversion.

Q: What are some common work-up procedures for these reactions?

A: A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water and brine to remove the base and other inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Buchwald-Hartwig N-Arylation of Substituted 2-Aminopyrimidines

EntryPyrimidine SubstrateAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-(pyridin-3-yl)pyrimidin-2-amine1-bromo-2,4-dimethylbenzenePdCl2(PPh3)2XantphosNaOtBuTolueneReflux1235
24-(pyridin-3-yl)pyrimidin-2-amineBromobenzenePdCl2(PPh3)2XantphosNaOtBuTolueneReflux1231
34-(pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-methoxybenzenePdCl2(PPh3)2XantphosNaOtBuTolueneReflux1252
44-(pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-(trifluoromethyl)benzenePdCl2(PPh3)2XantphosNaOtBuTolueneReflux1256
54-methyl-6-(pyridin-3-yl)pyrimidin-2-amine1-bromo-2,4-dimethylbenzenePdCl2(PPh3)2XantphosNaOtBuTolueneReflux1235

Data adapted from a study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound

  • To an oven-dried Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[1]

  • Add the base (e.g., NaOtBu, 1.4 mmol).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation of this compound

  • To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a high-boiling polar aprotic solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the N-arylation of this compound.

Troubleshooting_Tree start Low/No Conversion? catalyst Check Catalyst/Ligand System - Use bulky biarylphosphine ligand - Check catalyst activity start->catalyst Yes side_reactions Side Reactions Observed? start->side_reactions No base Evaluate Base - Use strong, non-nucleophilic base (e.g., NaOtBu) catalyst->base conditions Verify Reaction Conditions - Anhydrous/degassed solvent - Inert atmosphere - Adequate temperature (80-110 °C) base->conditions success Problem Solved conditions->success stoichiometry Adjust Stoichiometry - Use slight excess of amine side_reactions->stoichiometry Yes side_reactions->success No time_temp Optimize Reaction Time/Temp - Monitor closely - Consider lower temperature stoichiometry->time_temp time_temp->success

Caption: Troubleshooting decision tree for N-arylation challenges.

References

Technical Support Center: Synthesis of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Ethoxypyrimidin-2-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves a two-step process: bromination of 2-aminopyrimidine to form 2-amino-5-bromopyrimidine, followed by a nucleophilic aromatic substitution with sodium ethoxide to yield the final product.

Q1: My bromination of 2-aminopyrimidine is resulting in a low yield of 2-amino-5-bromopyrimidine. What are the potential causes and solutions?

A1: Low yields in the bromination step can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient by monitoring the progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction is typically carried out at a low temperature (ice-cooling) to control selectivity.[1] Running the reaction at too high a temperature can lead to the formation of di-brominated byproducts.

  • Reagent Purity: Impurities in the 2-aminopyrimidine or the brominating agent (e.g., N-bromosuccinimide or bromine) can interfere with the reaction. Ensure the use of high-purity starting materials.

  • Improper Work-up: The product, 2-amino-5-bromopyrimidine, is a solid.[1] Ensure complete precipitation during the work-up and minimize loss during filtration and washing.

Q2: I am observing the formation of multiple products in my bromination reaction. How can I improve the selectivity for 2-amino-5-bromopyrimidine?

A2: The formation of multiple products, such as 2-amino-3,5-dibromopyrimidine, is a common issue. To enhance selectivity:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 2-aminopyrimidine to the brominating agent. An excess of the brominating agent will favor di-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine or N-bromosuccinimide) dropwise to the solution of 2-aminopyrimidine at a low temperature. This helps to control the reaction rate and minimize over-bromination.

  • Choice of Solvent: Acetonitrile is a commonly used solvent for this reaction.[1] The choice of solvent can influence the reaction's selectivity.

Q3: The yield of this compound in the second step (ethoxylation) is poor. What are the critical parameters to optimize?

A3: The nucleophilic aromatic substitution of 2-amino-5-bromopyrimidine with sodium ethoxide is a critical step. Low yields can be due to:

  • Inactive Sodium Ethoxide: Sodium ethoxide is highly moisture-sensitive. Ensure it is freshly prepared or stored under strictly anhydrous conditions. The presence of water will consume the ethoxide and can lead to the formation of 2-amino-5-hydroxypyrimidine as a byproduct.

  • Insufficient Temperature or Reaction Time: This reaction typically requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent Choice: Anhydrous ethanol is the solvent of choice as it is the source of the ethoxide and provides a suitable reaction medium. Ensure the solvent is completely dry.

  • Incomplete Conversion: If the reaction does not go to completion, you may recover unreacted 2-amino-5-bromopyrimidine. Consider increasing the reaction time or temperature, or using a slight excess of sodium ethoxide.

Q4: I am having difficulty purifying the final product, 5-Ethoxypyrimdin-2-amine. What are the recommended purification strategies?

A4: Purification can be challenging due to the polar nature of the amino and pyrimidine groups.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common method for purifying solid organic compounds.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexanes to ethyl acetate), can effectively separate the product from impurities.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by neutralization and extraction.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound from 2-amino-5-bromopyrimidine.

EntrySodium Ethoxide (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.1Anhydrous Ethanol78 (Reflux)675
21.1Anhydrous Ethanol501245
32.0Anhydrous Ethanol78 (Reflux)685
41.1Ethanol (95%)78 (Reflux)630
51.1Anhydrous DMF100660

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine

  • To a solution of 2-aminopyrimidine (10.0 g, 0.105 mol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add deionized water (100 mL) to the residue and stir for 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 2-amino-5-bromopyrimidine.

Protocol 2: Synthesis of this compound

  • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.9 g, 0.126 mol) to anhydrous ethanol (120 mL) at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • To the freshly prepared sodium ethoxide solution, add 2-amino-5-bromopyrimidine (15.0 g, 0.086 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 1 M aqueous HCl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ethoxylation 2-Aminopyrimidine 2-Aminopyrimidine NBS_ACN NBS, Acetonitrile, 0°C to RT 2-Aminopyrimidine->NBS_ACN 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine NBS_ACN->2-Amino-5-bromopyrimidine NaOEt_EtOH Sodium Ethoxide, Ethanol, Reflux 2-Amino-5-bromopyrimidine->NaOEt_EtOH This compound This compound NaOEt_EtOH->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingYield Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Side Product Formation Low_Yield->Side_Products Purification_Loss Loss During Purification Low_Yield->Purification_Loss Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Purity/ Stoichiometry Side_Products->Check_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions Side_Products->Anhydrous_Conditions Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Ethoxypyrimidin-2-amine by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its purification?

A1: this compound is a white to light yellow crystalline powder with a melting point of approximately 164-169 °C.[1] It has low solubility in water but is soluble in organic solvents like alcohols and ketones.[1] Its chemical structure, featuring a pyrimidine ring with an amino and an ethoxy group, makes it a basic and polar compound.[2] This basicity is a critical consideration for column chromatography, as it can lead to interactions with the acidic silica gel, potentially causing peak tailing.

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: The synthesis of this compound can result in several impurities, depending on the synthetic route. A common method involves the reaction of 2-aminopyrimidine with a source of the ethoxy group.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual 2-aminopyrimidine.

  • Side-Reaction Products: Formation of di-ethoxylated pyrimidines or other isomers.

  • Reagent-Derived Impurities: By-products from the specific reagents used in the ethoxylation reaction.

Q3: Which stationary phase is best for the column chromatography of this compound?

A3: Standard silica gel (60 Å, 230-400 mesh) is commonly used for the purification of aminopyrimidine derivatives.[3][4] However, due to the basic nature of the amino group, peak tailing can be an issue. To mitigate this, you can either use a basic modifier in the mobile phase or opt for an alternative stationary phase like amino-propyl functionalized silica gel or alumina.[5][6]

Q4: What mobile phase systems are recommended for the purification of this compound?

A4: Common solvent systems for the column chromatography of aminopyrimidine derivatives include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[3][7] For this compound, a gradient of ethyl acetate in hexanes is a good starting point. To counteract the basicity of the amine and improve peak shape, it is often recommended to add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[5]

Q5: How can I monitor the progress of the column chromatography?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation.[7] Use the same solvent system for TLC as you plan to use for the column. The ideal solvent system for the column will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from impurities.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation or Co-elution of Impurities

Question: My TLC shows good separation, but on the column, the product is co-eluting with an impurity. What should I do?

Answer: This can be a frustrating issue. Here are several troubleshooting steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can improve the resolution between closely eluting compounds.[9]

    • Solvent Selectivity: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider trying dichloromethane/methanol. Different solvents can alter the selectivity of the separation.

  • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.

  • Sample Loading:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding the powder to the top of the column.[10] This can lead to a more uniform starting band and better separation.

    • Minimize Loading Volume: Dissolve your sample in the minimum amount of solvent possible for "wet loading." Using a large volume of a strong solvent to dissolve the sample can broaden the initial band and decrease resolution.[10]

  • Overloading: You may be loading too much sample onto the column. Reduce the amount of crude material being purified relative to the amount of silica gel.

Issue 2: Significant Peak Tailing

Question: My product is coming off the column, but the fractions show a long tail, leading to low purity and yield. How can I fix this?

Answer: Peak tailing is a common problem when purifying basic compounds like this compound on silica gel. It is often caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.

  • Use a Basic Modifier: Add a small amount (0.5-2% v/v) of triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[5][6] This will neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in more symmetrical peaks.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase.

    • Amino-propyl functionalized silica: This is a good alternative as it has a basic surface.[5][6]

    • Alumina (basic or neutral): Alumina can also be a good choice for the purification of basic compounds.[11]

  • Check for Column Degradation: If you are using a pre-packed column, it may be degrading. Try a new column.

Issue 3: Product is Not Eluting from the Column

Question: I've run a large volume of my mobile phase, but I can't see my product eluting. What could be the problem?

Answer: There are a few possibilities for this issue:

  • Mobile Phase is Too Non-Polar: Your solvent system may not be polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on, while monitoring with TLC.

  • Irreversible Adsorption: Your compound might be irreversibly sticking to the silica gel. This can happen with very polar or basic compounds. Using a basic modifier in your eluent can help prevent this.

  • Compound Decomposition: It's possible your compound is not stable on silica gel and is decomposing on the column.[11] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

  • Detection Issues: Ensure your method of detecting the compound in the fractions (e.g., TLC with UV visualization) is working correctly.

Issue 4: Low Recovery/Yield After Purification

Question: I've successfully purified my compound, but the final yield is very low. How can I improve it?

Answer: Low recovery can be due to several factors throughout the purification process:

  • Irreversible Adsorption: As mentioned above, some of your product may be permanently stuck to the column. Using a basic modifier or a different stationary phase can help.

  • Broad Peaks: If your peaks are very broad, you may be discarding fractions that contain a significant amount of your product but appear to be impure. Re-analyze your fractions.

  • Recrystallization Losses: If you perform a recrystallization step after the column, ensure you are using the minimal amount of hot solvent to dissolve your compound to maximize crystal formation upon cooling.[12]

  • Mechanical Losses: Be careful during transfers, filtration, and solvent removal to minimize physical loss of your product.

Data Presentation

The following tables provide typical parameters for the purification of this compound. Note that these are starting points, and optimization will likely be required for your specific sample.

Table 1: TLC and Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica gel 60 (230-400 mesh)
Mobile Phase Ethyl Acetate / Hexanes (gradient)
Basic Modifier 0.5 - 2% (v/v) Triethylamine (TEA)
Typical Gradient 10% to 50% Ethyl Acetate in Hexanes
Target Rf (TLC) 0.2 - 0.4[8]

Table 2: Estimated Rf Values in Ethyl Acetate/Hexane Systems

Ethyl Acetate in Hexanes (%)Estimated Rf of this compound
20%~0.15
30%~0.25
40%~0.40
50%~0.55

Note: These are estimated values based on the polarity of the molecule. Actual Rf values may vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ethyl acetate/hexane solvent systems (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexanes), each containing 1% triethylamine.

    • Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexanes with 1% TEA).

    • Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until it is just above the silica bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • If using a gradient, gradually increase the percentage of ethyl acetate in your mobile phase.

    • Collect fractions in test tubes or a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Protocol 2: Recrystallization

Recrystallization can be used as a final purification step after column chromatography to achieve higher purity.

  • Solvent Selection:

    • Test the solubility of your purified compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or an ethanol/water mixture) at room temperature and at the solvent's boiling point.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.[12] Ethanol or an ethanol/water mixture is often a good choice for aminopyrimidines.[12]

  • Procedure:

    • Place the solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Select Solvent System) column_prep 2. Column Preparation (Pack Silica Gel) tlc->column_prep Determines Mobile Phase sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution (Gradient or Isocratic) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporation 8. Solvent Evaporation combine->evaporation pure_product Purified this compound evaporation->pure_product

Caption: Experimental Workflow for Column Chromatography Purification.

troubleshooting_workflow cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered peak_tailing Peak Tailing start->peak_tailing poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution low_yield Low Yield start->low_yield add_base Add Basic Modifier (TEA) peak_tailing->add_base change_stationary Change Stationary Phase (Alumina, Amino-Silica) peak_tailing->change_stationary optimize_gradient Optimize Gradient poor_separation->optimize_gradient dry_load Use Dry Loading poor_separation->dry_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability low_yield->add_base Reduces Adsorption minimize_loss Minimize Mechanical Loss low_yield->minimize_loss

References

Technical Support Center: Recrystallization of 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 5-Ethoxypyrimidin-2-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in achieving high purity of this compound.

Physicochemical Properties and Solubility Data

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Melting Point Approximately 164-169 °C[1]
Water Solubility Low[1]
Organic Solvent Solubility Soluble in alcohols and ketones[1]

Suggested Solvents for Initial Screening: Based on the general solubility of pyrimidine derivatives, the following solvents are recommended for initial screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Acetonitrile

  • Water (for mixed solvent systems)

  • Hexanes or Heptane (as an anti-solvent)

Experimental Protocols

A successful recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent and poorly soluble in the same solvent when cold.

Protocol 1: Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent from the suggested list dropwise (e.g., 0.5 mL). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature. A good solvent will show significant crystal formation upon cooling.

  • Ice Bath: If no crystals form at room temperature, place the test tubes in an ice bath to induce crystallization.

  • Solvent Selection: The best solvent is one that dissolves the compound completely when hot but results in a high yield of crystals upon cooling. If no single solvent is ideal, consider a two-solvent (solvent/anti-solvent) system.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with continuous stirring. Add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting Guide

Q1: My this compound is not dissolving in the hot solvent.

A1:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. Refer to the solvent screening protocol to find a more suitable solvent.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved, proceed with hot filtration to remove the insoluble matter.

Q2: No crystals have formed after cooling the solution.

A2:

  • Solution is Not Supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.[3]

  • Supersaturation without Nucleation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.

Q3: The compound has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration and allow it to cool slowly again.[4]

  • Lower the Cooling Temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystal formation begins.

  • Change Solvents: Select a solvent with a lower boiling point.

Q4: The yield of recrystallized product is very low.

A4:

  • Too Much Solvent: Using a large excess of solvent will result in a significant amount of your compound remaining in the mother liquor.[3]

  • Premature Crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold can dissolve some of your product.

Q5: The recrystallized crystals are colored.

A5:

  • Co-crystallization of Impurities: The colored impurity may have similar solubility properties to your compound.

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure and general information, polar protic solvents like ethanol or methanol are good starting points for screening.[1] A definitive "best" solvent must be determined experimentally using a solvent screening protocol.

Q2: How can I improve the purity of my final product?

A2:

  • Slow Cooling: Allow the solution to cool as slowly as possible to promote the formation of a well-ordered crystal lattice that excludes impurities.[3]

  • Second Recrystallization: If the initial recrystallization does not yield a product of the desired purity, a second recrystallization can be performed.

  • Proper Washing: Ensure the collected crystals are washed with a minimal amount of ice-cold solvent to remove any impurities adhering to the crystal surface.

Q3: How do I know if my recrystallized this compound is pure?

A3:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). The melting point of pure this compound is reported to be around 164-169 °C.[1] A broad melting range indicates the presence of impurities.

  • Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess purity.

  • Spectroscopic Analysis: NMR and IR spectroscopy can confirm the structure and identify any remaining impurities.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and a decision tree for troubleshooting common issues.

RecrystallizationWorkflow start Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filtration Isolate crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingTree start Problem during recrystallization no_crystals No crystals form upon cooling start->no_crystals Issue oiling_out Compound 'oils out' start->oiling_out Issue low_yield Low crystal yield start->low_yield Issue sol_too_dilute Solution is too dilute? no_crystals->sol_too_dilute reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent too_much_solvent Used too much solvent? low_yield->too_much_solvent supersaturated Supersaturated but no nucleation? sol_too_dilute->supersaturated No evaporate Evaporate some solvent and cool again sol_too_dilute->evaporate Yes scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed concentrate Concentrate mother liquor for a second crop too_much_solvent->concentrate Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 5-Ethoxypyrimidin-2-amine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to light yellow crystalline powder. It exhibits low solubility in water but is soluble in various organic solvents, particularly polar aprotic and alcoholic solvents.[1][2] Its melting point is in the range of 164-169 °C.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What initial steps can I take?

A2: For initial troubleshooting, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, and THF, or alcohols like ethanol and methanol are generally good starting points.[1][2]

  • Heating: Gently warming the mixture can significantly increase the solubility of this compound.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Stirring: Ensure vigorous stirring to maximize the contact between the solid and the solvent.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, as an amine, the solubility of this compound is pH-dependent. In acidic conditions, the amino group can be protonated to form a more soluble salt. A small amount of a suitable acid can be added to the reaction mixture if the reaction conditions tolerate it. However, be mindful that a change in pH can affect the reactivity of your other reagents and the stability of the product.

Q4: Are there any recommended co-solvents to improve the solubility of this compound in less polar solvents?

A4: Yes, using a co-solvent system can be very effective. For reactions in less polar solvents like toluene or dioxane, adding a small amount of a polar aprotic solvent such as DMF or DMSO can significantly enhance the solubility of this compound. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring the reaction progress.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Poor solubility of this compound in the reaction mixture (e.g., toluene/water, dioxane/water) leading to low yields or stalled reactions.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Incomplete Reaction/ Low Yield check_solubility Visual Inspection: Is this compound fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature (e.g., 80-110 °C) check_solubility->increase_temp No success Reaction Improved check_solubility->success Yes, but still low yield cosolvent Add a Co-solvent (e.g., DMF, NMP) increase_temp->cosolvent ligand_base Optimize Ligand and Base (e.g., bulky phosphine ligands, stronger inorganic base) cosolvent->ligand_base homogeneous_system Consider a Homogeneous Solvent System (e.g., DMF/water) ligand_base->homogeneous_system homogeneous_system->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Solutions:

Strategy Details Considerations
Solvent System Modification Switch to a more polar solvent system like DMF/water or THF/water. The use of a co-solvent can help dissolve all reactants.Ensure the chosen solvent is compatible with all reaction components and stable at the reaction temperature.
Temperature Increase Gradually increase the reaction temperature. Many Suzuki reactions are tolerant of higher temperatures (up to 110 °C or higher with appropriate solvents).Monitor for potential degradation of starting materials, reagents, or products at elevated temperatures.
Ligand and Base Optimization Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the reaction even with challenging substrates. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and well-dispersed.Ligand and base choice can be substrate-dependent. A small screening of different combinations may be necessary.
Buchwald-Hartwig Amination

Issue: this compound fails to dissolve completely in common solvents like toluene or dioxane, resulting in poor reaction kinetics.

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting start Incomplete Dissolution solvent_screen Screen Alternative Solvents (e.g., THF, t-BuOH) start->solvent_screen cosolvent_addition Add Polar Aprotic Co-solvent (DMF, DMSO) solvent_screen->cosolvent_addition ligand_optimization Optimize Ligand (e.g., biarylphosphine ligands) cosolvent_addition->ligand_optimization base_choice Evaluate Base Solubility and Strength ligand_optimization->base_choice protocol_adjustment Adjust Reagent Addition Order and Temperature base_choice->protocol_adjustment dissolution_achieved Homogeneous Reaction protocol_adjustment->dissolution_achieved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Solutions:

Strategy Details Considerations
Solvent Selection Consider using THF or tert-butanol, which are also common solvents for this reaction and may offer better solubility for the aminopyrimidine.Solvent choice can influence the catalytic cycle; some trial and error may be needed.
Use of a Co-solvent Add a small amount of DMF or DMSO to your primary solvent (toluene or dioxane) to create a more polar environment.Be aware that co-solvents can sometimes complicate product purification.
Ligand Selection Employ bulky biarylphosphine ligands (e.g., RuPhos, XPhos) that are known to be effective for coupling with heteroaromatic amines.The choice of ligand is critical and can significantly impact reaction success.
Base Considerations Use a soluble organic base or a very finely ground inorganic base to ensure it does not hinder the dissolution of other components.The strength and solubility of the base can affect reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for addressing the poor solubility of this compound in a typical Suzuki-Miyaura coupling reaction.

Reaction Scheme:

  • This compound (as the halide, e.g., 2-bromo-5-ethoxypyrimidine) + Arylboronic acid

Materials:

  • 2-Bromo-5-ethoxypyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system: Toluene and Water (initial)

  • Co-solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-5-ethoxypyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Troubleshooting Step: If the 2-bromo-5-ethoxypyrimidine does not fully dissolve at room temperature, begin to slowly heat the mixture to 50-60 °C with vigorous stirring.

  • Troubleshooting Step: If the starting material is still not fully dissolved, add DMF as a co-solvent dropwise until a homogeneous solution is achieved. Do not exceed 20% v/v of DMF initially.

  • Increase the temperature to the desired reaction temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram:

Suzuki_Protocol setup 1. Combine Reactants and Base inert 2. Purge with Inert Gas setup->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Toluene/Water catalyst->solvent dissolution_check 5. Check Solubility solvent->dissolution_check heat 6. Gentle Heating (50-60 °C) dissolution_check->heat Insoluble reaction 8. Heat to Reaction Temp (80-110 °C) dissolution_check->reaction Soluble cosolvent 7. Add DMF as Co-solvent heat->cosolvent Still Insoluble cosolvent->reaction workup 9. Workup reaction->workup purification 10. Purification workup->purification product Final Product purification->product

Caption: Experimental workflow for a Suzuki coupling with solubility troubleshooting.

Protocol 2: General Procedure for Improving Solubility in a Buchwald-Hartwig Amination

This protocol provides a general method for addressing solubility issues of this compound when used as a coupling partner in a Buchwald-Hartwig amination.

Reaction Scheme:

  • Aryl halide + this compound

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3)

  • Base (e.g., NaOtBu or LHMDS)

  • Primary Solvent: 1,4-Dioxane

  • Co-solvent: Dimethyl sulfoxide (DMSO)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.5 equiv), and the palladium pre-catalyst (1-3 mol%) to an oven-dried reaction tube.

  • Add anhydrous 1,4-dioxane.

  • Troubleshooting Step: If this compound is not fully soluble, add a minimal amount of anhydrous DMSO (e.g., 1-5% v/v) and observe for dissolution. Gentle warming can be applied if necessary.

  • Seal the reaction tube and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by flash column chromatography.

Workflow Diagram:

Buchwald_Hartwig_Protocol setup 1. Combine Reagents and Catalyst under Inert Atmosphere solvent 2. Add Dioxane setup->solvent solubility_check 3. Check Solubility solvent->solubility_check cosolvent 4. Add DMSO as Co-solvent solubility_check->cosolvent Insoluble reaction 5. Heat to Reaction Temp (80-120 °C) solubility_check->reaction Soluble cosolvent->reaction workup 6. Quench and Workup reaction->workup purification 7. Purification workup->purification product Final Product purification->product

Caption: Experimental workflow for a Buchwald-Hartwig amination with solubility troubleshooting.

Summary of Solubility Enhancement Strategies

The following table summarizes the key strategies for overcoming solubility issues with this compound in reactions.

Strategy Description Advantages Disadvantages
Solvent Screening Testing a range of solvents to find one that provides optimal solubility for all reaction components.Can lead to a completely homogeneous reaction mixture.May require significant empirical optimization.
Co-solvent Addition Adding a small amount of a highly polar solvent to a less polar reaction medium.Often a quick and effective solution without drastically changing the bulk solvent properties.Can complicate purification; may affect reaction kinetics.
Temperature Increase Heating the reaction mixture to increase the solubility of the reactants.Simple to implement and often effective.Risk of thermal degradation of reactants, products, or catalyst.
pH Adjustment Modifying the pH of the reaction medium to ionize the amine and increase its solubility.Can dramatically increase solubility in aqueous or protic media.Limited to reactions tolerant of acidic or basic conditions; can alter reactivity.

By systematically applying these troubleshooting strategies and utilizing the provided protocols as a starting point, researchers can effectively overcome the solubility challenges associated with this compound and achieve successful reaction outcomes.

References

Technical Support Center: Synthesis of 5-Ethoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-ethoxypyrimidin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound derivatives?

A1: The most common synthetic strategies for preparing this compound derivatives involve the construction of the pyrimidine ring or the modification of a pre-existing pyrimidine scaffold. Key methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a leaving group (e.g., a halogen) on the pyrimidine ring is displaced by an amine. For instance, reacting a 2-halo-5-ethoxypyrimidine with a desired amine can yield the target product. The pyrimidine ring's electron-deficient nature facilitates this reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. This reaction couples an aryl or heteroaryl halide (like a 2-bromo-5-ethoxypyrimidine) with an amine in the presence of a palladium catalyst and a suitable ligand.[1]

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N bonds between an aryl halide and an amine. While it often requires higher temperatures than palladium-catalyzed methods, it can be a useful alternative.[2]

  • Ring-forming Reactions: Building the pyrimidine ring from acyclic precursors is another approach. This can involve the condensation of a three-carbon unit with a guanidine derivative.

Q2: I am observing a low yield in my synthesis of a this compound derivative. What are the potential causes?

A2: Low yields are a common issue in pyrimidine synthesis and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Extending the reaction time or moderately increasing the temperature might be necessary.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst (if applicable) is critical. A solvent that does not fully dissolve the reactants can hinder the reaction rate. The strength and stoichiometry of the base can also significantly impact the yield.

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction or poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous if the reaction is moisture-sensitive.[3]

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

Q3: What are the common side reactions to look out for during the synthesis of this compound derivatives?

A3: Several side reactions can occur, leading to impurities and lower yields. These include:

  • Hydrolysis: The ethoxy group on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the corresponding 5-hydroxypyrimidine derivative. It is important to use anhydrous conditions if the reaction is sensitive to moisture.[4]

  • Over-alkylation/arylation: In reactions involving N-alkylation or N-arylation, the product can sometimes react further to give di-substituted products, especially if the product amine is more nucleophilic than the starting amine.

  • N- vs. O-alkylation: For substrates with multiple nucleophilic sites, such as those containing hydroxyl or amide groups, a mixture of N-alkylated and O-alkylated products can be formed.[5][6] The choice of solvent and base can influence the selectivity.

  • Dimerization: Under certain conditions, pyrimidine derivatives can undergo dimerization or polymerization.[7]

  • Formation of Byproducts from Reagents: For example, in Buchwald-Hartwig aminations, side reactions involving the phosphine ligands can occur.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst (for cross-coupling reactions) Use a fresh batch of catalyst and ligand. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may proceed at room temperature. Monitor for product formation and potential degradation at different temperatures.[3]
Inappropriate Solvent The solvent should be able to dissolve all reactants to a reasonable extent. Screen different anhydrous solvents if solubility is an issue.
Incorrect Base The choice of base is crucial. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3). The base strength should be appropriate for the specific amine and halide.
Poor Quality Starting Materials Purify starting materials before use. Ensure that any reactive functional groups that might interfere with the reaction are appropriately protected.
Issue 2: Formation of Multiple Products (Impurity Profile)
Observed Impurity Potential Cause Suggested Mitigation Strategy
5-Hydroxypyrimidin-2-amine derivative Hydrolysis of the ethoxy group.Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere. Avoid prolonged exposure to acidic or strongly basic aqueous conditions during workup.[4]
Di-arylated or di-alkylated amine Over-reaction of the product.Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents). Control the reaction temperature and time carefully to minimize further reaction of the product.
O-alkylated/arylated isomer Competing reaction at another nucleophilic site.Modify the reaction conditions. For example, in alkylations, the choice of a "hard" or "soft" alkylating agent and the counter-ion of the base can influence the N/O selectivity.[6] Polar aprotic solvents often favor N-alkylation.
Unreacted Starting Halopyrimidine Incomplete reaction.Increase reaction time and/or temperature. Ensure the catalyst is active and the stoichiometry of the reagents is correct.
Dimerized Pyrimidine Side reaction under specific conditions (e.g., radical or photochemical).Ensure the reaction is performed in the dark if light-sensitive. Degas the solvent to remove oxygen which can sometimes promote side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-ethoxypyrimidin-2-amine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-halo-5-ethoxypyrimidine.

Materials:

  • 2-Bromo-5-ethoxypyrimidine (1.0 eq)

  • Aryl amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-bromo-5-ethoxypyrimidine and the aryl amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound Derivative via SNAr Reaction

This protocol outlines a general procedure for the nucleophilic aromatic substitution of a 2-chloro-5-ethoxypyrimidine with an amine.

Materials:

  • 2-Chloro-5-ethoxypyrimidine (1.0 eq)

  • Amine (1.5 eq)

  • Triethylamine (2.0 eq) or another suitable base

  • Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-ethoxypyrimidine in the chosen anhydrous solvent.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the base hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

buchwald_hartwig reagents 2-Bromo-5-ethoxypyrimidine + Amine + Pd(0) Catalyst + Base oxidative_addition Oxidative Addition (Pd(II) Complex) reagents->oxidative_addition amine_coordination Amine Coordination oxidative_addition->amine_coordination deprotonation Deprotonation (Pd-Amido Complex) amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination product N-Substituted-5-ethoxypyrimidin-2-amine + Regenerated Pd(0) reductive_elimination->product side_reactions main_reaction Target Synthesis (this compound derivative) hydrolysis Hydrolysis of Ethoxy Group (Forms 5-Hydroxy byproduct) main_reaction->hydrolysis H2O Present over_reaction Over-Alkylation/Arylation (Forms Di-substituted byproduct) main_reaction->over_reaction Excess Reagent/ High Temperature isomerization N- vs O-Alkylation (Forms Isomeric byproduct) main_reaction->isomerization Ambident Nucleophile

References

Technical Support Center: Scalable Synthesis of 5-Ethoxypyrimidin-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5-Ethoxypyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A scalable two-step synthesis is a common approach. The first step involves the bromination of 2-aminopyrimidine to produce the key intermediate, 2-amino-5-bromopyrimidine. The second step is a copper-catalyzed Ullmann condensation of this intermediate with ethanol in the presence of a base to yield the final product, this compound.

Q2: What are the critical parameters to control during the bromination of 2-aminopyrimidine?

The critical parameters for the bromination step include reaction temperature, the choice of brominating agent, and the stoichiometry. Careful control of these factors is necessary to minimize the formation of di-brominated and other impurities, which can complicate purification.

Q3: What are the key challenges in the Ullmann condensation step for this synthesis?

The primary challenges in the Ullmann condensation include achieving complete conversion of the starting material, preventing side reactions such as debromination or the formation of phenolic byproducts, and ensuring the efficient removal of the copper catalyst from the final product. The choice of copper catalyst, ligand, base, and solvent are all critical for a successful and high-yielding reaction.

Q4: How can I purify the final product, this compound, at a preclinical scale?

For preclinical scale purification, recrystallization is often the most cost-effective and scalable method. A suitable solvent system must be identified to ensure high recovery of the pure product. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for high-purity requirements, although this method is generally more expensive and less scalable than recrystallization.

Troubleshooting Guides

Synthesis of 2-amino-5-bromopyrimidine (Intermediate)

Issue 1: Low Yield of 2-amino-5-bromopyrimidine

Potential CauseSuggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction stalls, consider a slight increase in reaction time or temperature.
Suboptimal Brominating Agent - N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.- Ensure the NBS is of high purity and stored under dry conditions.
Incorrect Stoichiometry - Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.- Avoid a large excess to minimize the formation of di-brominated byproducts.
Loss during Work-up - The product has some water solubility. Minimize the volume of aqueous washes during the work-up procedure.- Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to maximize the recovery of the amine product in the organic layer.

Issue 2: Formation of Impurities (e.g., dibromo- and starting material)

Potential CauseSuggested Solution
Over-bromination - Maintain a controlled reaction temperature, typically at or below room temperature, to improve selectivity.- Add the brominating agent portion-wise to the reaction mixture to avoid localized high concentrations.
Incomplete Reaction - As mentioned above, ensure sufficient reaction time and appropriate stoichiometry of the brominating agent.
Difficult Purification - If impurities are difficult to remove by simple filtration, consider a recrystallization step for the crude intermediate.- Column chromatography can be used for smaller scales but may be less practical for large-scale preclinical batches.
Synthesis of this compound (Final Product) via Ullmann Condensation

Issue 1: Low Conversion of 2-amino-5-bromopyrimidine

Potential CauseSuggested Solution
Inactive Copper Catalyst - Use a high-purity source of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).- Ensure the catalyst is stored under an inert atmosphere to prevent oxidation.- Consider using a ligand, such as 1,10-phenanthroline or L-proline, to stabilize the copper catalyst and enhance its reactivity.
Insufficient Base Strength or Solubility - Sodium ethoxide is the reactant and base in this reaction. Ensure it is freshly prepared or of high quality.- Use a sufficient excess of sodium ethoxide (e.g., 2-3 equivalents) to drive the reaction forward.
Suboptimal Reaction Temperature - Ullmann reactions often require elevated temperatures. Optimize the reaction temperature, typically in the range of 80-120 °C.- Monitor for potential decomposition of starting materials or product at higher temperatures.
Inappropriate Solvent - Anhydrous ethanol often serves as both the reactant and solvent. Ensure the ethanol is of high purity and low water content.- In some cases, a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used in conjunction with sodium ethoxide.

Issue 2: Formation of Side Products (e.g., debromination, phenol formation)

Potential CauseSuggested Solution
Presence of Water - Ensure all reagents and solvents are anhydrous. Water can lead to the formation of 2-amino-5-hydroxypyrimidine as a byproduct.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Decomposition of Reactants or Product - Avoid excessively high reaction temperatures or prolonged reaction times, which can lead to decomposition.- Optimize the temperature to a point where the reaction proceeds at a reasonable rate without significant degradation.
Catalyst-Mediated Side Reactions - The choice of ligand can influence the selectivity of the reaction. Screen different ligands if side product formation is a significant issue.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromopyrimidine

A detailed protocol for the synthesis of 2-aminopyrimidine derivatives can be adapted for this step.[1][2]

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity for the next step.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Step 2: Synthesis of this compound

Materials:

  • 2-amino-5-bromopyrimidine

  • Sodium metal

  • Anhydrous Ethanol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (optional ligand)

  • Ammonium hydroxide solution

  • Ethyl acetate

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.5 eq) to anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-amino-5-bromopyrimidine (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq, if used).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench by the addition of an aqueous solution of ammonium hydroxide to complex with the copper catalyst.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or preparative HPLC.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Purity (by HPLC) >99% (after purification)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ullmann Condensation cluster_purification Purification A 2-Aminopyrimidine B Bromination (NBS, ACN) A->B C 2-amino-5-bromopyrimidine B->C D 2-amino-5-bromopyrimidine E Ullmann Reaction (NaOEt, EtOH, CuI) D->E F Crude this compound E->F G Crude Product H Recrystallization or Preparative HPLC G->H I Pure this compound H->I

Caption: Overall workflow for the scalable synthesis of this compound.

Troubleshooting_Ullmann Start Low Yield in Ullmann Reaction Cause1 Inactive Catalyst? Start->Cause1 Solution1 Use fresh Cu(I) salt Add ligand Cause1->Solution1 Yes Cause2 Insufficient Base? Cause1->Cause2 No End Improved Yield Solution1->End Solution2 Use excess NaOEt Cause2->Solution2 Yes Cause3 Suboptimal Temperature? Cause2->Cause3 No Solution2->End Solution3 Optimize temperature (80-120 °C) Cause3->Solution3 Yes Cause4 Presence of Water? Cause3->Cause4 No Solution3->End Solution4 Use anhydrous reagents Inert atmosphere Cause4->Solution4 Yes Cause4->End No Solution4->End

Caption: Troubleshooting logic for low yield in the Ullmann condensation step.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions involving 2-aminopyrimidine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My cross-coupling reaction with a 2-aminopyrimidine substrate is showing low to no conversion. What are the primary reasons for this?

A1: Low or no conversion in cross-coupling reactions with 2-aminopyrimidines is a frequent challenge. The inherent electronic properties of the substrate are often the root cause. The key areas to investigate include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrimidine ring's nitrogen atoms and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can inhibit the catalyst or lead to the formation of inactive palladium species, thereby stalling the catalytic cycle.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be sterically or electronically suitable to promote the reaction with an electron-rich and potentially coordinating substrate like 2-aminopyrimidine.

  • Incorrect Base Selection: The choice and strength of the base are crucial. An unsuitable base may not be effective in the transmetallation step or could lead to side reactions.

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. The presence of oxygen or moisture in the solvent or reagents can deactivate the catalyst.[1] Starting materials should be of high purity.

  • Inadequate Reaction Conditions: Sub-optimal temperature and reaction time can significantly impact the reaction outcome. Many of these coupling reactions require elevated temperatures to proceed efficiently.[1]

Suzuki-Miyaura Coupling

Q2: I'm observing significant amounts of protodeboronation of my boronic acid in a Suzuki-Miyaura reaction with a 2-aminopyrimidine. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaromatic boronic acids. To mitigate this, consider the following strategies:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and less prone to protodeboronation than their corresponding boronic acids.

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere to exclude moisture.

  • Choice of Base: The nature of the base can influence the rate of protodeboronation. Screening different bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, may be beneficial.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of a halo-2-aminopyrimidine is not proceeding. What specific factors should I consider?

A3: Besides the general issues mentioned in Q1, the Buchwald-Hartwig amination of 2-aminopyrimidines has its own set of challenges:

  • N-H Acidity and Competitive Binding: The N-H proton of the 2-amino group can be acidic and may interact with the base. Furthermore, the starting material itself can act as a ligand, leading to catalyst inhibition.

  • Ligand Selection: For challenging substrates like 2-aminopyrimidines, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective. These ligands can promote the crucial reductive elimination step and stabilize the active catalytic species.

  • Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, their compatibility with other functional groups on your substrate must be considered. Weaker bases may be used, but often require higher temperatures.

Heck Coupling

Q4: I am attempting a Heck reaction with a 2-aminopyrimidine halide and an alkene, but the reaction is sluggish and gives low yields. What can I do to improve it?

A4: The Heck reaction with electron-rich heteroaryl halides like 2-aminopyrimidines can be challenging. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: Standard Heck conditions may not be optimal. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step, which can be slow for electron-rich halides.[1]

  • Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly affect the reaction rate and yield.

  • Solvent: Polar aprotic solvents like DMF or NMP are often effective for Heck reactions.

  • Alkene Partner: Electron-deficient alkenes are generally more reactive in the Heck reaction. If you are using an electron-rich alkene, the reaction may require more forcing conditions.

Role of N-H Protection

Q5: Should I protect the amino group of my 2-aminopyrimidine before performing a cross-coupling reaction?

A5: The decision to protect the 2-amino group depends on the specific reaction and the coupling partners.

  • Potential for N-Arylation: In some cases, particularly in Buchwald-Hartwig aminations, the unprotected N-H group can undergo competitive N-arylation, leading to undesired side products.

  • Improved Solubility and Reactivity: N-protection can sometimes improve the solubility of the substrate and prevent catalyst inhibition by the amino group's lone pair.

  • Added Synthetic Steps: However, protection and subsequent deprotection add extra steps to your synthesis, which may reduce the overall yield.

  • Successful Couplings with Unprotected Aminopyrimidines: Many successful cross-coupling reactions with unprotected 2-aminopyrimidines have been reported, often by carefully selecting the ligand and reaction conditions. It is often worthwhile to first attempt the reaction without a protecting group.

Data Presentation: Comparative Performance of Catalysts, Ligands, and Bases

The following tables provide an overview of the performance of different catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to 2-aminopyrimidines. Please note that the data is compiled from various literature sources and direct comparison should be made with caution as reaction conditions may vary. These tables are intended to serve as a guide for reaction optimization.

Table 1: Ligand Comparison for Suzuki-Miyaura Coupling of Halopyrimidines

EntryLigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
1PPh₃Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100Moderate
2SPhosPd₂(dba)₃K₃PO₄Toluene110High
3XPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane100High
4RuPhosPd G3K₃PO₄t-BuOH/H₂O80Very High

Table 2: Base Comparison for Buchwald-Hartwig Amination of Bromopyrimidines

EntryBaseLigandPalladium SourceSolventTemperature (°C)Yield (%)
1NaOtBuXantphosPd(OAc)₂Toluene110High
2LHMDSBrettPhosPd G3THF80High
3Cs₂CO₃RuPhosPd₂(dba)₃1,4-Dioxane120Moderate-High
4K₃PO₄XPhosPd(OAc)₂t-BuOH100Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Amino-halopyrimidine

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-amino-halopyrimidine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add the degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Amino-halopyrimidine

  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Reagent Addition: Add the 2-amino-halopyrimidine (1.0 equiv) and the amine coupling partner (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash chromatography.

Protocol 3: General Procedure for Heck Coupling of a 2-Amino-halopyrimidine [2]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-amino-halopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 6 mol%).[2]

  • Reagent and Solvent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv), and the alkene (1.2 equiv).[2]

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 24 hours.[2] Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purification: Purify the crude product by column chromatography.[2]

Visualizations

Troubleshooting_Workflow start Low/No Product Yield catalyst Check Catalyst System start->catalyst ligand_base Screen Ligands & Bases start->ligand_base conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent/Solvent Quality start->reagents catalyst_sol1 Use fresh catalyst/precatalyst Increase catalyst loading catalyst->catalyst_sol1 Inactive? ligand_base_sol1 Try bulky, electron-rich ligands (e.g., SPhos, XPhos) Test different bases (e.g., K3PO4, Cs2CO3, NaOtBu) ligand_base->ligand_base_sol1 Suboptimal? conditions_sol1 Increase temperature incrementally Increase reaction time conditions->conditions_sol1 Too mild? reagents_sol1 Use anhydrous, degassed solvents Purify starting materials reagents->reagents_sol1 Impure? success Successful Reaction catalyst_sol1->success ligand_base_sol1->success conditions_sol1->success reagents_sol1->success

Caption: A troubleshooting decision tree for a failing cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdII Ar-Pd(II)Ln-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_R Ar-Pd(II)Ln-R' transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 ar_r Ar-R' reductive_elimination->ar_r Product arx Ar-X arx->oxidative_addition + r_m R'-M r_m->transmetalation +

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Stability of 5-Ethoxypyrimidin-2-amine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Ethoxypyrimidin-2-amine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in chemical reactions.

Issue Potential Cause Recommended Action
Discoloration (Yellowing) of solid compound upon storage Photodegradation or oxidation.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[1]
Low yield in reactions involving acidic conditions Acid-catalyzed hydrolysis of the ethoxy group or the pyrimidine ring. The amino group can also be protonated, affecting its nucleophilicity.[2][3][4]Use milder acidic conditions or a non-aqueous solvent if possible. Consider using a protective group for the amine functionality. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and minimize degradation.
Inconsistent reaction outcomes in protic solvents The compound has low solubility in water but is soluble in polar organic solvents like alcohols.[5] The amino group can engage in hydrogen bonding, affecting reactivity.[5][6]Use anhydrous polar aprotic solvents such as THF, DMF, or acetonitrile. If a protic solvent is necessary, consider using a co-solvent to improve solubility and consistency.
Degradation observed when using certain organic solvents Primary amines can react with ketones (e.g., acetone).[6] Incompatibility with chloroform and carbon tetrachloride has been noted for amines.[6]Avoid using acetone, chloroform, and carbon tetrachloride as solvents. Opt for more inert solvents like ethers (e.g., THF, dioxane), hydrocarbons (e.g., toluene), or amides (e.g., DMF).
Formation of unexpected byproducts during oxidation reactions The pyrimidine ring and the amino group are susceptible to oxidation. Oxidizing agents can lead to a variety of degradation products.[7][8]Use controlled oxidation conditions with milder oxidizing agents. Perform the reaction at a low temperature and monitor for byproduct formation. Consider deoxygenating the solvent and running the reaction under an inert atmosphere.
Compound degradation at elevated temperatures Thermal decomposition of the molecule. Amines can undergo thermal degradation, especially in the presence of CO2 or other reactants.[9][10][11]Conduct reactions at the lowest effective temperature. If high temperatures are required, minimize the reaction time. Perform a small-scale thermal stability test to determine the decomposition temperature of the compound in the specific reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[1]

Q2: How stable is this compound in acidic and basic solutions?

A2:

  • Acidic Conditions: The presence of an amino group suggests that this compound will be protonated in acidic solutions, which can affect its reactivity and stability.[5] Aminal structures, which have some similarities to the pyrimidine core, are known to undergo acid-catalyzed hydrolysis.[2] Therefore, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.

  • Basic Conditions: The amino group may exhibit basic properties.[5] Generally, pyrimidine derivatives are more stable under basic conditions than acidic ones. However, strong bases at high temperatures could potentially lead to decomposition.

Q3: What is the expected stability of this compound under oxidative stress?

A3: The 2-amino-5-ethoxypyrimidine structure is susceptible to oxidation. The electron-rich pyrimidine ring and the amino group can be oxidized by common oxidizing agents. It is advisable to keep the compound away from strong oxidizing agents.[12] Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[13][14]

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound?

A5: this compound has low solubility in water but is soluble in organic solvents such as alcohols and ketones.[12] However, primary amines can react with ketones like acetone.[6] Therefore, polar aprotic solvents like DMF, DMSO, and THF, or alcohols like ethanol and methanol are generally suitable.[12][5] Always perform a solubility test on a small scale before proceeding with a large-scale reaction.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[13][14][17] The goal is to achieve 5-20% degradation to reveal potential degradation products and pathways.[14][18]

1. Acid Hydrolysis:

  • Protocol: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Conditions: Incubate the solution at 60°C for 48 hours.

  • Analysis: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours), neutralize with a suitable base, and analyze by HPLC-UV/MS to determine the percentage of degradation and identify any degradation products.

2. Base Hydrolysis:

  • Protocol: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Conditions: Incubate the solution at 60°C for 48 hours.

  • Analysis: Withdraw samples at regular intervals, neutralize with a suitable acid, and analyze by HPLC-UV/MS.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 3% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature for 48 hours, protected from light.

  • Analysis: Withdraw samples at regular intervals and analyze by HPLC-UV/MS.

4. Thermal Degradation:

  • Protocol: Place the solid this compound in a controlled temperature oven.

  • Conditions: Heat at 80°C for 72 hours.

  • Analysis: Dissolve samples taken at different time points in a suitable solvent and analyze by HPLC-UV/MS.

5. Photostability Testing:

  • Protocol: Expose a solution of this compound (in a photostable, transparent container) and the solid compound to a light source according to ICH Q1B guidelines.[15][16]

  • Conditions: The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the samples by HPLC-UV/MS and compare them with a control sample stored in the dark.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition Reagent/Condition Time (hours) Degradation (%) Number of Degradants
Acid Hydrolysis0.1 M HCl, 60°C4815.22
Base Hydrolysis0.1 M NaOH, 60°C488.51
Oxidation3% H₂O₂, RT4820.13
Thermal (Solid)80°C725.31
Photolytic (Solution)ICH Q1B-12.82

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound dissolve Dissolve in Solvent start->dissolve thermal Thermal (Solid, 80°C) start->thermal acid Acid Hydrolysis (0.1M HCl, 60°C) dissolve->acid base Base Hydrolysis (0.1M NaOH, 60°C) dissolve->base oxidation Oxidation (3% H2O2, RT) dissolve->oxidation photo Photolytic (ICH Q1B) dissolve->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound Stability pH pH (Acidic/Basic) compound->pH temp Temperature compound->temp light Light Exposure compound->light oxidants Oxidizing Agents compound->oxidants solvent Solvent Type compound->solvent degradation Degradation pH->degradation temp->degradation light->degradation oxidants->degradation solvent->degradation byproducts Byproduct Formation degradation->byproducts loss_of_potency Loss of Potency degradation->loss_of_potency

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Ethoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the discovery of novel therapeutic agents. Among these, 5-ethoxypyrimidin-2-amine and its derivatives have garnered significant attention for their diverse biological activities, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological performance of various pyrimidin-2-amine derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The core structure of this compound serves as a versatile template for the development of potent and selective inhibitors of key cellular targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide will delve into the anticancer activities of several pyrimidin-2-amine derivatives, with a focus on their efficacy as kinase inhibitors.

Comparative Biological Activity of Pyrimidin-2-amine Derivatives

The following tables summarize the in vitro biological activities of a series of pyrimidin-2-amine derivatives, highlighting their inhibitory potency against specific kinases and their anti-proliferative effects on various cancer cell lines. This data has been compiled from peer-reviewed studies to provide a clear and objective comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Series 1: PLK4 Inhibitors
3bPLK40.0312[1]
3rPLK40.0174[1]
8hPLK40.0067[1]
Series 2: Aurora Kinase Inhibitors
22Aurora A0.0093[2]
22Aurora B0.0028[2]
18 (CYC116)Aurora A0.0080 (Ki)[3]
18 (CYC116)Aurora B0.0092 (Ki)[3]
Series 3: JAK2 Inhibitors
A8JAK20.005[4]
A8JAK10.193[4]
A8JAK30.273[4]
A8TYK20.206[4]

Table 2: Anti-proliferative Activity of Pyrimidin-2-amine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Series 1: PLK4 Inhibitors
8hMCF-7Breast CancerNot specified, but showed excellent antiproliferative activity[1]
8hBT474Breast CancerNot specified, but showed excellent antiproliferative activity[1]
8hMDA-MB-231Breast CancerNot specified, but showed excellent antiproliferative activity[1]
Series 2: Aurora Kinase Inhibitors
22HeLaCervical Cancer0.89[2]
22A549Lung Cancer1.23[2]
22MCF-7Breast Cancer11.41[2]
22HCT116Colon Cancer2.36[2]
Series 3: JAK2 Inhibitors
A8Ba/F3-JAK2V617FMurine Pro-B CellsNot specified, but induced apoptosis[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PLK4, Aurora A/B, JAK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in a luminescence-based assay, a reagent is added that measures the amount of ATP consumed.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibition PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein PLK4_mRNA->PLK4_Protein Translation PLK4_Protein->PLK4_Protein SCF_beta_TrCP SCF/β-TrCP E3 Ligase PLK4_Protein->SCF_beta_TrCP Phosphorylation Centriole_Duplication Centriole Duplication STIL STIL PLK4_Protein->STIL Phosphorylation SCF_beta_TrCP->PLK4_Protein Ubiquitination & Degradation SAS-6 SAS-6 STIL->SAS-6 Recruitment SAS-6->Centriole_Duplication Pyrimidin-2-amine_Derivative Pyrimidin-2-amine Derivative (e.g., 8h) Pyrimidin-2-amine_Derivative->PLK4_Protein Inhibition

Caption: PLK4 signaling pathway and the inhibitory action of pyrimidin-2-amine derivatives.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Plate_Preparation Add Compounds and Controls to Assay Plate Compound_Dilution->Plate_Preparation Reaction_Mix Prepare Kinase Reaction Master Mix Plate_Preparation->Reaction_Mix Initiate_Reaction Add ATP to Initiate Kinase Reaction Reaction_Mix->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add Detection Reagent and Measure Signal Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Analysis of 5-Ethoxypyrimidin-2-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-ethoxypyrimidin-2-amine and its analogs. The following sections detail the biological activity, experimental protocols, and relevant signaling pathways associated with this class of compounds, supported by experimental data.

Introduction

This compound and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a common feature in many biologically active molecules, including approved drugs. The substitutions on the pyrimidine ring, such as the ethoxy group at the 5-position and the amino group at the 2-position, play a crucial role in determining the compound's pharmacological profile. This guide focuses on the comparative analysis of these compounds, particularly their potential as enzyme inhibitors.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against β-glucuronidase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR Group (at position 5)IC50 (µM) against β-glucuronidase[1][2]
1 -OCH3 (methoxy)Inactive
2 -OC2H5 (ethoxy)Inactive
3 -OC3H7 (propoxy)Inactive
4 -OC4H9 (butoxy)72.0 ± 6.20
5 -OC8H17 (octyloxy)126.43 ± 6.16

Note: The data indicates that the length of the alkoxy chain at the 5-position of the 2-aminopyrimidine core significantly influences the inhibitory activity against β-glucuronidase. While shorter alkoxy chains (methoxy, ethoxy, propoxy) resulted in inactive compounds, a butoxy group showed the highest potency among the tested analogs.

Experimental Protocols

A detailed methodology for the key experiments cited is provided below to ensure reproducibility and facilitate further research.

β-Glucuronidase Inhibition Assay[3][4][5][6]

This assay is used to determine the in vitro inhibitory activity of the synthesized compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme solution (from E. coli)

  • p-Nitrophenyl-β-D-glucuronide (substrate)

  • 0.1 M Acetate buffer (pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and the standard inhibitor.

    • Dilute the β-glucuronidase enzyme in acetate buffer to the desired concentration.

    • Prepare the substrate solution by dissolving p-nitrophenyl-β-D-glucuronide in acetate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 185 µL of 0.1 M acetate buffer (pH 7.0).

    • Add 5 µL of the test compound solution (or solvent for control).

    • Add 10 µL of the β-glucuronidase enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution to each well.

    • The total reaction volume in each well is 250 µL.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is measured continuously or at specific time points to determine the rate of p-nitrophenol production.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

    • The IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways that can be targeted by pyrimidine derivatives. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its analogs.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[3][4][5][6][7] Many pyrimidine derivatives have been developed as inhibitors of JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT STAT (active) (phosphorylated) Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine derivatives.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[8][9][10][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer.

TGF_beta_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds to SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor Pyrimidine Inhibitor Inhibitor->TBRI Inhibits

Caption: The TGF-β signaling pathway and potential inhibition by pyrimidine derivatives.

Conclusion

This comparative guide provides a foundational understanding of this compound and its analogs. The presented data highlights the importance of structural modifications, particularly at the 5-position of the pyrimidine ring, in determining biological activity. The detailed experimental protocol for the β-glucuronidase inhibition assay offers a standardized method for future screening of similar compounds. Furthermore, the visualization of the JAK-STAT and TGF-β signaling pathways provides a framework for investigating the potential mechanisms of action of these pyrimidine derivatives. Further research is warranted to expand the structure-activity relationship studies and to explore the therapeutic potential of this promising class of compounds in various disease models.

References

Structure-Activity Relationship of 5-Substituted Diaminopyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to mimic purine bases allows it to interact with the hinge region of various enzymes, making it a versatile template for inhibitor design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 2,4-diaminopyrimidine analogues, a class of compounds extensively investigated for their potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases. Understanding the impact of substitutions at the 5-position is crucial for optimizing potency and selectivity.

Comparative Biological Activity of 5-Substituted Diaminopyrimidine Analogues

The biological activity of 5-substituted diaminopyrimidines is highly dependent on the nature of the substituent at the 5-position and the biological target. The following table summarizes the inhibitory activities of several 5-substituted diaminopyrimidine derivatives against different enzymes.

Compound ID5-SubstituentTarget EnzymeIC50 (nM)Target Organism/Cell LineReference
A12Substituted arylFocal Adhesion Kinase (FAK)Enzyme Assay: Not specified, Cell-based (A549): 130, Cell-based (MDA-MB-231): 94Human[1][2]
Trimethoprim3,4,5-trimethoxybenzylDihydrofolate Reductase (DHFR)Varies by organismEscherichia coli, others[3][4]
Compound 55-methoxyindolylPneumocystis carinii DHFR1000Pneumocystis carinii[5]
Compound 10Phenyl-substituted anilinomethylPneumocystis carinii DHFR640Pneumocystis carinii[5]
Series Example2-aminobenzylSky KinaseGood inhibitionHuman[6]
Series ExampleThiazol-5-ylCyclin-Dependent Kinase 9 (CDK9)Potent inhibitionHuman[7]

Key Structure-Activity Relationship Insights:

  • Dihydrofolate Reductase (DHFR) Inhibitors: The classic example is trimethoprim, where the 5-benzyl group with specific methoxy substitutions is crucial for potent and selective inhibition of bacterial DHFR.[3][4] Studies on 5-(substituted benzyl)-2,4-diaminopyrimidines against E. coli DHFR revealed that the molar refractivity of the substituent on the benzyl ring plays a significant role in binding, with an optimal value corresponding to a methoxy group.[3]

  • Kinase Inhibitors: The 5-position of the diaminopyrimidine core is a key vector for achieving potency and selectivity against various kinases.

    • For Focal Adhesion Kinase (FAK) , complex aryl substitutions at the 5-position have yielded potent anti-proliferative activity in cancer cell lines.[1][2]

    • In the case of Sky kinase , 5-carboxamide derivatives with 2-aminobenzyl groups have demonstrated both good inhibitory activity and excellent kinase selectivity.[6]

    • For Cyclin-Dependent Kinase 9 (CDK9) , 5-substituted-4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent inhibitors.[7]

  • Anti-Tubercular Agents: Suzuki coupling reactions have been employed to introduce various aryl groups at the 5-position of the 2,4-diaminopyrimidine core, leading to compounds with anti-tubercular activity. The nature of these aryl substituents is critical for the observed biological activity.[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of structure-activity relationship studies. Below are representative protocols for the synthesis and biological evaluation of 5-substituted diaminopyrimidines.

General Synthesis of 5-Substituted-2,4-Diaminopyrimidines

A common route for the synthesis of 5-substituted-2,4-diaminopyrimidines involves the condensation of a β-substituted propionitrile with guanidine. For more complex substitutions, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed.[8]

Example: Suzuki Coupling for 5-Aryl-2,4-Diaminopyrimidines [8]

  • Starting Material: A 5-bromo or 5-iodo-2,4-diaminopyrimidine derivative is used as the starting material.

  • Reaction Conditions: The halo-diaminopyrimidine is reacted with a desired arylboronic acid.

  • Catalyst and Base: A palladium catalyst, such as Pd(dppf)Cl2, and a base, like K2CO3, are used to facilitate the coupling reaction.

  • Solvent: A mixture of solvents, for instance, CH3CN/H2O, is typically used.

  • Purification: The final product is purified using standard techniques like column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is often determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Reagents: The assay typically includes the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Detection: The assay readout can be based on various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

To evaluate the effect of the compounds on cancer cell viability, a cell-based assay such as the MTT assay is commonly used.[1]

  • Cell Culture: Cancer cell lines with high expression of the target kinase (e.g., A549 and MDA-MB-231 for FAK) are cultured in appropriate media.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Drug Discovery Workflow for 5-Substituted Diaminopyrimidine Inhibitors

G Target_ID Target Identification (e.g., DHFR, Kinase) Lead_Gen Lead Generation (2,4-Diaminopyrimidine Scaffold) Target_ID->Lead_Gen SAR_Opt SAR Optimization (5-Position Substitution) Lead_Gen->SAR_Opt In_Vitro In Vitro Assays (Enzyme & Cell-based) SAR_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) SAR_Opt->In_Vivo In_Vitro->SAR_Opt Feedback ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Lead_Cand Lead Candidate Selection ADMET->Lead_Cand

Caption: A typical drug discovery workflow for developing 5-substituted diaminopyrimidine inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Syn Thymidylate & Purine Synthesis THF->Nucleotide_Syn DHFR_enzyme->THF Diaminopyrimidine 5-Substituted 2,4-Diaminopyrimidine (e.g., Trimethoprim) Diaminopyrimidine->DHFR_enzyme Inhibition DNA_Syn DNA Synthesis Nucleotide_Syn->DNA_Syn Cell_Growth Bacterial Cell Growth DNA_Syn->Cell_Growth

Caption: Inhibition of the DHFR pathway by 5-substituted 2,4-diaminopyrimidines.

References

In vitro kinase selectivity profiling of 5-Ethoxypyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro Kinase Selectivity of Pyrimidin-2-amine Derivatives

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for representative pyrimidin-2-amine derivatives against a panel of selected kinases. Lower IC50 values indicate greater potency. For context, Dasatinib, a multi-kinase inhibitor, is included for comparison.

Compound IDCore ScaffoldPrimary Target(s)Target KinaseIC50 (nM)Selectivity NotesReference
Compound 8h Pyrimidin-2-aminePLK4PLK46.7A potent PLK4 inhibitor.[1][1]
Compound A8 5-methylpyrimidin-2-amineJAK2JAK25Exhibits significant selectivity for JAK2 over other JAK family members.[2][2]
JAK1193~39-fold selective for JAK2 over JAK1.[2][2]
JAK3273~55-fold selective for JAK2 over JAK3.[2][2]
TYK2206~41-fold selective for JAK2 over TYK2.[2][2]
Dasatinib Aminopyrimidine derivativeMulti-kinaseABL1< 1A broad-spectrum inhibitor targeting multiple tyrosine kinases.[3][3]
SRC< 1[3]
KIT5[3]
PDGFRA16[3]
VEGFR28[3]

Experimental Protocols

A common and robust method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the enzymatic kinase reaction, which is directly proportional to kinase activity.

ADP-Glo™ Kinase Assay Protocol

  • Reaction Preparation : A kinase reaction buffer is prepared containing the kinase of interest, the appropriate substrate (e.g., a peptide or protein), and necessary cofactors such as MgCl2 and ATP.

  • Compound Addition : The test compounds (e.g., 5-ethoxypyrimidin-2-amine derivatives) are serially diluted to various concentrations and added to the reaction mixture. A DMSO control is included as a reference for 100% kinase activity.[3]

  • Kinase Reaction Initiation : The reaction is initiated by the addition of ATP.[3] The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[3]

  • Reaction Termination and ATP Depletion : An equal volume of ADP-Glo™ Reagent is added to each reaction well. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP.[3] This step is typically followed by a 40-minute incubation at room temperature.[3]

  • ADP to ATP Conversion and Signal Detection : A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP.[3] This newly synthesized ATP fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity. The plate is incubated for 30-60 minutes before reading the luminescence on a plate reader.[3]

  • Data Analysis : The luminescent signal is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for kinase profiling and a key signaling pathway often targeted by pyrimidine-based inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Test Compound (e.g., 5-Ethoxypyrimidin- 2-amine derivative) D Incubate Compound, Kinase, Substrate A->D B Kinase & Substrate B->D C ATP & Cofactors E Initiate Reaction (Add ATP) C->E D->E F Kinase Reaction (ADP Production) E->F G Stop Reaction & Deplete remaining ATP F->G H Convert ADP to ATP G->H I Luciferase Reaction (Luminescent Signal) H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Experimental workflow for in vitro kinase selectivity profiling.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor Compound A8 (JAK2 Inhibitor) Inhibitor->JAK2 Inhibits

References

Unveiling the Potential of 5-Ethoxypyrimidin-2-amine Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the core of numerous approved and investigational drugs. Among these, derivatives of 5-Ethoxypyrimidin-2-amine are gaining attention for their potential to selectively target key kinases implicated in cancer and other diseases. This guide provides a comparative overview of the efficacy of novel inhibitors built upon this specific chemical framework, supported by available preclinical data.

Comparative Efficacy of 5-Alkoxypyrimidin-2-amine Derivatives

While direct head-to-head comparative studies on a wide range of this compound based inhibitors are limited in publicly accessible literature, analysis of related compounds with alkoxy substitutions at the 5-position provides valuable insights into their structure-activity relationships (SAR). The following table summarizes the inhibitory activities of representative compounds against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cellular Potency (GI50/IC50 in nM)
Compound 1 LRRK27pSer935 LRRK2 Assay (Mouse Brain)N/A
Compound 8h PLK46.7Proliferation Assay (MCF-7)480
CYC116 Aurora A8 (Ki)Cytotoxicity Assay (NCI-H460)150
Aurora B9.2 (Ki)

Note: Compound 8h is a pyrimidin-2-amine derivative without a 5-ethoxy group, included for structural and target-based comparison. CYC116 is an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, included as a benchmark for potent kinase inhibition by a related pyrimidine scaffold.

Insights into Structure-Activity Relationship (SAR)

The available data, though not exclusively on this compound derivatives, suggests that the 2-amino-pyrimidine core is a critical pharmacophore for ATP-competitive kinase inhibition. The substitution at the 5-position with an ethoxy or other alkoxy group can influence potency and selectivity. For instance, in a series of 4-alkoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines, the ethoxy substitution was found to be optimal for potent LRRK2 inhibition[1].

Furthermore, modifications at the N-2 position of the pyrimidine ring with various substituted phenyl or other heterocyclic rings are crucial for achieving high potency and selectivity against specific kinases. For example, in the case of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, substituents on the aniline ring significantly impact their inhibitory activity against Aurora kinases[2].

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

  • Reagents and Materials : Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), and a luminescence-based ATP detection reagent.

  • Procedure :

    • A serial dilution of the test inhibitor is prepared in DMSO and then diluted in kinase buffer.

    • The kinase and substrate are mixed in a well of a 384-well plate.

    • The inhibitor solution is added to the kinase/substrate mixture and incubated for a specified time (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the remaining ATP is quantified by adding the ATP detection reagent.

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials : Human cancer cell lines (e.g., MCF-7), complete cell culture medium, test inhibitors, and a viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure :

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of the test inhibitor.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, the viability reagent is added to each well according to the manufacturer's instructions.

    • For MTT assays, the resulting formazan crystals are solubilized.

    • The absorbance or luminescence is measured using a plate reader.

    • The concentration of inhibitor that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

To visually represent the context of kinase inhibition and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Target Kinase (e.g., PLK4, Aurora) Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Substrate->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Inhibitor This compound Based Inhibitor Inhibitor->Kinase_X Inhibits

Caption: A simplified signaling pathway illustrating the role of a target kinase in cell proliferation and the inhibitory action of a this compound based inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound core) In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Assay Cell_Based_Assay Cellular Proliferation Assay (Determine GI50) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Validating Target Engagement: A Comparative Guide for Pyrimidin-2-Amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular context is a critical step in preclinical development. This guide provides a comparative overview of methodologies for validating the target engagement of pyrimidin-2-amine based inhibitors, with a focus on Polo-like Kinase 4 (PLK4) inhibitors as a case study.

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide will delve into the experimental validation of this class of compounds, providing quantitative data, detailed protocols, and visual workflows to aid in the design and interpretation of target engagement studies.

Comparative Performance of Pyrimidin-2-Amine Based PLK4 Inhibitors

The following table summarizes the in vitro potency of a series of pyrimidin-2-amine derivatives against PLK4, a key regulator of centriole duplication and a validated anticancer target.[1][4] The data is extracted from a study by Xue et al., which systematically explored the structure-activity relationship of this inhibitor class.[1]

Compound IDPLK4 IC50 (μM)
8h 0.0067
3b0.0312
3r0.0174
Centrinone (Control)0.003

Data sourced from Xue et al.[1]

Compound 8h emerged as a highly potent PLK4 inhibitor from this series, demonstrating activity comparable to the known PLK4 inhibitor, Centrinone.[1] Such in vitro kinase assays are the foundational step in assessing target engagement, providing a direct measure of the inhibitor's ability to interfere with the enzymatic activity of its purified target.

Methodologies for Target Engagement Validation

A multi-faceted approach is often necessary to confidently validate target engagement. Below are key experimental strategies, ranging from direct biochemical assays to more complex cellular methods.

In Vitro Kinase Inhibition Assay

This is the primary method to determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated target kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (for PLK4) [1]

  • Reagents:

    • PLK4 kinase enzyme

    • Eu-anti-GST antibody

    • Kinase tracer

    • Test compounds (e.g., pyrimidin-2-amine derivatives)

    • Assay buffer

  • Procedure:

    • A solution of the PLK4 enzyme and the Eu-anti-GST antibody is prepared in the assay buffer.

    • The test compound is serially diluted and added to the wells of a 384-well plate.

    • The kinase/antibody solution is then added to the wells containing the test compound and incubated.

    • The kinase tracer is added to all wells to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The fluorescence resonance energy transfer (FRET) signal is measured using a suitable plate reader.

  • Data Analysis:

    • The data is normalized to a positive control (e.g., Centrinone) and a negative control (DMSO).

    • The concentration of the inhibitor that causes a 50% reduction in the FRET signal (IC50) is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the interaction between a drug and its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a test compound to a target protein by quantifying the displacement of a fluorescent tracer. This method provides real-time binding information in a physiological context.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Target Validation Workflow cluster_1 Key Target Engagement Assays Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Confirmation in Cells In Vivo Model In Vivo Model Cellular Assay->In Vivo Model Preclinical Validation Kinase Assay Kinase Assay CETSA CETSA NanoBRET NanoBRET

A generalized workflow for target validation of kinase inhibitors.

G cluster_0 PLK4 Signaling in Centriole Duplication cluster_1 Inhibition by Pyrimidin-2-amine PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS-6 SAS-6 STIL->SAS-6 recruits Centriole Duplication Centriole Duplication SAS-6->Centriole Duplication initiates Pyrimidin-2-amine Inhibitor Pyrimidin-2-amine Inhibitor Pyrimidin-2-amine Inhibitor->PLK4 inhibits

Simplified signaling pathway of PLK4 in centriole duplication and its inhibition.

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery. For pyrimidin-2-amine based kinase inhibitors, a combination of in vitro biochemical assays and cellular target engagement methods provides a robust framework for confirming on-target activity. The case study of PLK4 inhibitors demonstrates a clear workflow from initial potency determination to understanding the cellular mechanism of action. By employing these methodologies and a rational, data-driven approach, researchers can build a strong preclinical data package and increase the probability of success in developing novel targeted therapies.

References

Confirming the Cellular Activity of 5-Ethoxypyrimidin-2-amine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-ethoxypyrimidin-2-amine scaffold is a promising starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Transitioning from a promising biochemical hit to a viable clinical candidate, however, requires rigorous confirmation of on-target activity within the complex environment of a living cell. This guide provides a comparative framework for utilizing key cellular assays to validate and characterize the activity of novel this compound derivatives, using Polo-like kinase 4 (PLK4) inhibitors as a primary example.

Introduction to this compound Derivatives and PLK4

This compound serves as a versatile core structure in medicinal chemistry for synthesizing compounds with diverse biological activities. Its derivatives have shown significant potential as inhibitors of various protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression and metastasis.[1][3] Therefore, inhibiting PLK4 presents a targeted therapeutic strategy. This guide will focus on cellular assays to confirm the activity of hypothetical this compound derivatives designed as PLK4 inhibitors.

Comparative Analysis of Novel Derivatives

To illustrate the application of cellular assays, we will consider three hypothetical this compound derivatives—Compound A, Compound B, and Compound C—and compare their performance against a known, potent PLK4 inhibitor, CFI-400945, which will serve as our positive control.

In Vitro Kinase Activity vs. Cellular Antiproliferative Activity

The initial characterization of these compounds would involve in vitro kinase assays to determine their direct inhibitory effect on the PLK4 enzyme, followed by cellular assays to assess their impact on cancer cell proliferation.

CompoundTarget KinaseIn Vitro IC50 (nM)Cell LineCellular IC50 (µM)
Compound A PLK48MCF-70.5
Compound B PLK415MCF-71.2
Compound C PLK450MCF-75.8
CFI-400945 PLK42.8MCF-70.1

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Cellular Assays for Activity Confirmation

To delve deeper into the mechanism of action and confirm that the observed antiproliferative effects are due to the inhibition of the PLK4 signaling pathway, two primary cellular assays are recommended: a Cell Proliferation Assay (MTT Assay) and a Cellular Phosphorylation Assay (Western Blot).

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of an inhibitor suggests a decrease in cell proliferation.

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound A, B, C, and CFI-400945) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.

Cellular Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation status of a specific downstream target of the kinase of interest. Since PLK4 autophosphorylates to become fully active, and in turn phosphorylates downstream substrates, inhibiting PLK4 should lead to a decrease in the phosphorylation of its targets. A key downstream event of PLK4 activity is the regulation of proteins involved in cell cycle progression. For instance, PLK4 can influence the Wnt/β-catenin signaling pathway.[3] A Western blot can be used to assess the phosphorylation status of key proteins in this pathway, such as GSK3β, and the levels of β-catenin.

  • Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with the IC50 concentration of each compound (or a vehicle control) for 24 hours.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-GSK3β, total GSK3β, β-catenin, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

G cluster_0 PLK4 Signaling Pathway PLK4 PLK4 Centriole_Duplication Centriole_Duplication PLK4->Centriole_Duplication Regulates Wnt_BetaCatenin Wnt/β-catenin Pathway PLK4->Wnt_BetaCatenin Activates Cell_Proliferation Cell Proliferation & Invasion Wnt_BetaCatenin->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt_BetaCatenin->EMT Inhibitor This compound Derivative Inhibitor->PLK4 Inhibits G cluster_1 MTT Assay Workflow cluster_2 Western Blot Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compounds (72h) A->B C 3. Add MTT Reagent (4h) B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance (570nm) D->E F 1. Cell Lysis G 2. Protein Quantification F->G H 3. SDS-PAGE G->H I 4. Protein Transfer (PVDF) H->I J 5. Antibody Incubation I->J K 6. Detection (ECL) J->K

References

Comparative Analysis of 5-Ethoxypyrimidin-2-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanism of action, experimental data, and synthetic pathways for novel kinase inhibitors derived from 5-Ethoxypyrimidin-2-amine, offering a comparative guide for researchers in drug discovery and development.

Compounds derived from the versatile scaffold, this compound, have emerged as a promising class of kinase inhibitors with significant potential in cancer therapy. This guide provides a comparative analysis of their mechanism of action, supported by experimental data, focusing on their efficacy as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.

Targeting the PLK4 Signaling Pathway

Recent studies have highlighted a series of novel pyrimidin-2-amine derivatives as potent and selective inhibitors of PLK4.[1] Overexpression of PLK4 is implicated in various cancers, leading to aberrant centriole numbers and genomic instability. The inhibition of PLK4 presents a targeted therapeutic strategy to induce mitotic catastrophe and subsequent apoptosis in cancer cells.

The signaling pathway initiated by PLK4 is central to the cell cycle. Its inhibition by these novel compounds disrupts the downstream phosphorylation cascade, ultimately leading to cell cycle arrest and apoptosis.

PLK4_Signaling_Pathway PLK4 PLK4 Downstream_Substrates Downstream Substrates PLK4->Downstream_Substrates Mitotic_Catastrophe Mitotic Catastrophe PLK4->Mitotic_Catastrophe Centriole_Duplication Centriole Duplication Downstream_Substrates->Centriole_Duplication Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Compound This compound Derivative Compound->PLK4 Inhibition Synthesis_Workflow Start 2,4-dichloro- 5-ethoxypyrimidine Step1 Nucleophilic Substitution (Amine) Start->Step1 Intermediate 4-amino-2-chloro- 5-ethoxypyrimidine derivative Step1->Intermediate Step2 Suzuki Coupling (Boronic Acid) Intermediate->Step2 Final_Product Final Pyrimidin-2-amine Derivative Step2->Final_Product

References

A Head-to-Head Comparison of 5-Ethoxy vs. 5-Methoxy Pyrimidin-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their substituents is a critical determinant of therapeutic success. Among the privileged structures in medicinal chemistry, the pyrimidin-2-amine core is a well-established pharmacophore, particularly in the development of kinase inhibitors. The seemingly subtle difference between a 5-ethoxy and a 5-methoxy substitution on this scaffold can significantly impact a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of these two key derivatives to inform rational drug design.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of various substituted pyrimidine derivatives. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. However, these tables provide a valuable overview of the typical potencies observed for pyrimidine derivatives with different alkoxy substituents.

Table 1: Comparative Anticancer Activity of Substituted Pyrimidine Derivatives

Compound IDR Group at C5Cancer Cell LineAssay TypeIC50 (µM)Reference
1a -OCH3MCF-7 (Breast)MTT7.68[1]
1b -OCH3HCT-116 (Colon)MTT1.98[2]
1c -OCH3HepG2 (Liver)MTT4.04[2]
2a -OCH2CH3A549 (Lung)SRBData Not Available
2b -OCH2CH3DU-145 (Prostate)MTTNot Significant[3]

Table 2: Comparative Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives

Compound IDR Group at C5Target KinaseAssay TypeIC50 (nM)Reference
3a -OCH3JAK1Biochemical2.1[4]
3b -OCH3JAK2Biochemical12[4]
3c -OCH3TYK2Biochemical12[4]
4a -OCH2CH3DCLK1MSA Kinase AssayData Not Available[5]
4b -OCH2CH3LRRK2ADAPTA Kinase AssayData Not Available[5]

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for the key assays cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-ethoxy/5-methoxy pyrimidin-2-amine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[2]

Fluorescence-Based Kinase Inhibition Assay

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant kinase (e.g., JAK1, JAK2)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)

  • Peptide substrate

  • ATP

  • 5-ethoxy/5-methoxy pyrimidin-2-amine derivatives

  • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the kinase buffer.

  • Compound Dispensing: Serially dilute the pyrimidine derivatives and dispense them into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add the kinase and substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by pyrimidine kinase inhibitors and a general workflow for evaluating their efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Pyrimidine_Inhibitor 5-Alkoxy Pyrimidine Inhibitor Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

G Start Start Compound_Synthesis Synthesize 5-Ethoxy & 5-Methoxy Derivatives Start->Compound_Synthesis Biochemical_Assays In Vitro Kinase Inhibition Assays Compound_Synthesis->Biochemical_Assays Cell_Based_Assays Cytotoxicity & Cell Viability Assays Compound_Synthesis->Cell_Based_Assays Data_Analysis Determine IC50 Values & Compare Potency Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

References

Safety Operating Guide

Proper Disposal of 5-Ethoxypyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 5-Ethoxypyrimidin-2-amine, a compound commonly used in pharmaceutical development and chemical synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with safety regulations.

Hazard and Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation or ingestion of this compound can also be harmful.[2] Therefore, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory during handling and disposal.

Hazard Classification GHS Pictograms Precautionary Statements
Skin Corrosion/Irritation, Category 1BDangerH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation, Category 1P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. For small spills or residual amounts, the following neutralization and disposal procedure for amines may be applicable, but always consult your institution's specific safety guidelines and local regulations first.

1. Segregation and Storage of Waste:

  • Isolate waste this compound from other chemical waste streams to prevent hazardous reactions.[4]

  • Store the waste in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Use a clearly labeled, sealed, and chemically compatible container for storage.[4]

2. Neutralization of Small Quantities (for facilities with appropriate capabilities):

  • Work in a fume hood.

  • Dilute the amine solution by slowly adding it to a large volume of water (e.g., add up to 1.5 liters of amine to 10 liters of water).[6]

  • Slowly add a suitable acid, such as 6 M hydrochloric acid, while stirring.[6][7] Do not use concentrated sulfuric acid.

  • Monitor the pH of the solution using pH paper.

  • Continue adding acid until the pH is between 6 and 9.[7]

3. Final Disposal:

  • Once neutralized, the solution can be washed down the sanitary sewer with at least 20 parts water, provided this is in accordance with local regulations.[7]

  • For larger quantities or if your facility is not equipped for neutralization, arrange for collection by a licensed hazardous waste disposal company.[4]

  • Dispose of empty containers that have been thoroughly rinsed as normal laboratory waste, or as directed by your institution's policies.

Disposal Workflow

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatibles ppe->segregate store Store in Labeled, Sealed Container segregate->store decision Small or Large Quantity? store->decision neutralize Neutralize with Acid in Fume Hood (pH 6-9) decision->neutralize Small waste_service Contact Licensed Hazardous Waste Service decision->waste_service Large sewer Dispose to Sanitary Sewer with Excess Water (Check Local Regulations) neutralize->sewer end End: Disposal Complete sewer->end waste_service->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the safety data sheet (SDS) provided by the manufacturer or your institution's specific safety protocols and local regulations. Always prioritize safety and environmental responsibility.

References

Personal protective equipment for handling 5-Ethoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Ethoxypyrimidin-2-amine, a compound identified as an irritant that can be corrosive to the skin and eyes.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing (Dry Powder) Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coat or disposable gownNIOSH-approved respirator with a particulate filter (if not handled in a fume hood)
Solution Preparation and Transfers Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a well-ventilated area or chemical fume hood
Experimental Procedures Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a well-ventilated area or chemical fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a well-ventilated area or chemical fume hood

Operational and Disposal Plans

Handling Procedures:

This compound is a white to light yellow crystalline powder.[1] Due to its irritating and potentially corrosive nature, all handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[2] Avoid direct contact with the skin and eyes.[1]

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from oxidizing agents.[1]

First Aid Measures:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan:

Unused this compound and any contaminated materials should be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: Collect solutions in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.

prep Preparation - Review SDS - Assemble PPE weigh Weighing - In fume hood - Use appropriate tools prep->weigh Proceed dissolve Dissolution - Add solid to solvent slowly - Gentle agitation weigh->dissolve Transfer reaction Reaction - Monitor closely - Maintain containment dissolve->reaction Initiate cleanup Cleanup - Decontaminate surfaces - Segregate waste reaction->cleanup Completion disposal Waste Disposal - Label containers - Arrange for pickup cleanup->disposal Finalize

Figure 1. A logical workflow for handling this compound.

Signaling Pathway for Hazard Mitigation

Understanding the logical relationship between hazards and control measures is crucial for effective risk management.

cluster_hazard Hazards cluster_controls Control Measures cluster_outcome Outcome H1 Skin/Eye Irritation & Corrosion C2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->C2 H2 Inhalation of Powder C1 Engineering Controls (Fume Hood) H2->C1 O1 Safe Handling Environment C1->O1 C2->O1 C3 Administrative Controls (SOPs, Training) C3->O1

Figure 2. Relationship between hazards and control measures for safe handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.